2-Butenyl N-phenylcarbamate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
18992-91-1 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
[(E)-but-2-enyl] N-phenylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h2-8H,9H2,1H3,(H,12,13)/b3-2+ |
InChI Key |
XSKLUNLMKNMXFF-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/COC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC=CCOC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Butenyl N-phenylcarbamate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Butenyl N-phenylcarbamate. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodologies.
Core Chemical Properties and Structure
Structural Information
The fundamental structure of this compound consists of a phenyl group attached to a carbamate functional group, which is in turn esterified with 2-butenol.
| Identifier | Value |
| Molecular Formula | C11H13NO2[1] |
| SMILES | C/C=C/COC(=O)NC1=CC=CC=C1[1] |
| InChI | InChI=1S/C11H13NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h2-8H,9H2,1H3,(H,12,13)/b3-2+[1] |
| InChIKey | XSKLUNLMKNMXFF-NSCUHMNNSA-N[1] |
Physicochemical Data
Quantitative experimental data for this compound is limited. The following table includes predicted values and experimental data for closely related compounds to provide an estimation.
| Property | Value | Notes |
| Molecular Weight | 191.23 g/mol | Calculated |
| Monoisotopic Mass | 191.09464 Da | Predicted[1] |
| XlogP | 2.4 | Predicted[1] |
| Melting Point | Not available | For comparison, Phenyl carbamate has a melting point of 149-152 °C. |
| Boiling Point | Not available | For comparison, pentyl N-phenylcarbamate has a boiling point of 265.4ºC at 760 mmHg. |
| Solubility | Not available | Phenyl carbamate is soluble in water. |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and adaptable method for the synthesis of N-alkyl-O-phenyl carbamates can be employed. The following protocol is based on the reaction of an alcohol with phenyl isocyanate.
Synthesis of this compound
Materials:
-
Phenyl isocyanate
-
2-Butenol (Crotyl alcohol)
-
Anhydrous Toluene
-
Dibutyltin dilaurate (catalyst)
-
Hexane
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl isocyanate (1.0 equivalent) in anhydrous toluene.
-
Addition of Alcohol: To the stirred solution, add 2-butenol (1.05 equivalents) dropwise at room temperature.
-
Catalysis: Add a catalytic amount of dibutyltin dilaurate (e.g., 0.01 equivalents) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (phenyl isocyanate) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization: The structure and purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.
References
An In-depth Technical Guide on the Mechanism of Action of N-Phenylcarbamates in Biological Systems
Disclaimer: This technical guide focuses on the general mechanism of action for the N-phenylcarbamate class of compounds. Despite a comprehensive search, specific research data, quantitative analyses, and detailed experimental protocols for 2-Butenyl N-phenylcarbamate are not available in the public domain. The information presented herein is based on studies of closely related N-phenylcarbamate compounds, such as isopropyl-N-phenyl carbamate (IPC), which are used as representative examples of this chemical class.
Introduction
N-phenylcarbamates are a class of organic compounds that have found significant application in agriculture as selective herbicides. Their efficacy is rooted in their ability to interfere with fundamental cellular processes in plants, primarily mitosis and, for some compounds, photosynthesis. This guide provides a detailed overview of the core mechanisms of action of N-phenylcarbamates in plant systems, intended for researchers, scientists, and professionals in drug and herbicide development. The mechanisms described are based on the broader class of N-phenylcarbamates, as this compound itself is not extensively characterized in scientific literature.
Primary Mechanism of Action: Mitotic Disruption
The most well-documented mechanism of action for N-phenylcarbamates is the disruption of microtubule organization during cell division (mitosis). Unlike some other anti-mitotic agents that directly inhibit the polymerization of tubulin, N-phenylcarbamates appear to act on the Microtubule-Organizing Centers (MTOCs).[1]
Interference with Microtubule-Organizing Centers (MTOCs)
N-phenylcarbamates cause damage to MTOCs, which are critical for the proper formation of the mitotic spindle.[1] This damage leads to a cascade of effects that ultimately halt cell division:
-
MTOC Fragmentation: The herbicide induces the fragmentation of the MTOCs.[1]
-
Spindle Pole Splitting: This fragmentation results in the splitting of the spindle poles.[1]
-
Abnormal Spindle Formation: Consequently, the mitotic spindle forms abnormally, preventing the correct segregation of chromosomes.[1]
The disruption of microtubule function also affects cell wall formation, leading to the characteristic swelling of root tips in susceptible plants as cells in this region fail to divide or elongate properly.[2]
Secondary Mechanism of Action: Photosynthesis Inhibition
Certain N-phenylcarbamates also function as inhibitors of photosynthesis.[2][3] This mode of action is characteristic of herbicides classified in WSSA Group 5 and 7.[2][4]
Binding to the D1 Protein of Photosystem II
These herbicides act by binding to the QB-binding niche on the D1 protein, a core component of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[2] This binding event physically blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).
The blockage of the electron transport chain has two major consequences:
-
Halts CO2 Fixation: The plant cannot produce ATP and NADPH, which are essential energy carriers for the fixation of CO2.[2]
-
Oxidative Stress: The blockage leads to the formation of reactive oxygen species that damage lipids and proteins, causing chlorophyll loss and leaky membranes, which ultimately leads to cell death.[2]
Quantitative Data
Specific quantitative data for this compound are not available in the reviewed literature. For drug and herbicide development, key parameters would include IC₅₀ (half-maximal inhibitory concentration) for target enzymes or processes, and EC₅₀ (half-maximal effective concentration) for whole-plant or cellular effects. The following table is a template illustrating the type of data required for a comprehensive profile.
Table 1: Template for Quantitative Efficacy Data
| Compound | Assay Type | Target | Organism/Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| This compound | Microtubule Disruption Assay | MTOCs | Nicotiana sylvestris | Data not available | - |
| This compound | Photosynthesis Inhibition | Photosystem II (D1) | Spinacia oleracea (Spinach) | Data not available | - |
| Isopropyl-N-phenyl carbamate | Mitotic Disruption | MTOCs | Nicotiana sylvestris | 30 µM (effective conc.) |[1] |
Experimental Protocols
Detailed experimental protocols for this compound are not published. The following section describes a generalized protocol for assessing the anti-mitotic effects of an N-phenylcarbamate, based on methodologies used for related compounds like IPC.[1]
Protocol: Immunofluorescence Staining for Microtubule Disruption
Objective: To visualize the effects of a test compound on the microtubule network and mitotic spindle in plant cells.
Materials:
-
Plant cell suspension culture (e.g., Nicotiana sylvestris).
-
Test compound (e.g., N-phenylcarbamate) dissolved in a suitable solvent (e.g., DMSO).
-
Microtubule-stabilizing buffer.
-
Fixative (e.g., paraformaldehyde).
-
Cell wall digesting enzymes (e.g., cellulase, pectinase).
-
Permeabilizing agent (e.g., Triton X-100).
-
Primary antibody (e.g., mouse anti-α-tubulin).
-
Secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG).
-
DNA stain (e.g., DAPI).
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Treatment: Treat the plant cell culture with the test compound at various concentrations (e.g., 10-100 µM) for a defined period (e.g., 24 hours). Include a solvent-only control.
-
Fixation: Fix the cells in paraformaldehyde solution to preserve cellular structures.
-
Protoplast Preparation: Digest the cell walls using an enzymatic solution to create protoplasts, allowing for antibody penetration.
-
Permeabilization: Permeabilize the cell membranes with Triton X-100.
-
Antibody Staining:
-
Incubate the protoplasts with the primary anti-tubulin antibody.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently-labeled secondary antibody.
-
-
DNA Staining: Counterstain the nuclei with DAPI to visualize chromosomes.
-
Microscopy: Mount the stained protoplasts on a slide with antifade medium and observe under a fluorescence microscope.
-
Analysis: Compare the microtubule structures in treated cells versus control cells. Look for evidence of disorganized spindles, fragmented MTOCs, and misaligned chromosomes.
Conclusion
While this compound is not well-characterized, its chemical class, the N-phenylcarbamates, are known to act primarily as potent mitotic inhibitors in plants by disrupting the function of microtubule-organizing centers. A secondary mechanism for some compounds in this class involves the inhibition of Photosystem II. Further research is required to isolate the specific activities, binding affinities, and quantitative efficacy of this compound to fully understand its biological profile and potential applications. The methodologies and mechanisms described in this guide provide a foundational framework for such future investigations.
References
- 1. Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wssa.net [wssa.net]
- 3. Overview of herbicide mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fbn.com [fbn.com]
Spectroscopic Analysis of 2-Butenyl N-phenylcarbamate: A Technical Guide
Introduction
2-Butenyl N-phenylcarbamate is an organic compound containing a carbamate functional group, an aromatic phenyl ring, and an unsaturated butenyl chain. Spectroscopic analysis is crucial for the structural elucidation and characterization of such molecules. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for these analytical techniques. The data presented herein is predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds.
Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectra for this compound, the following tables summarize the predicted data based on its chemical structure and known spectroscopic values for analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.30 - 7.40 | m | 2H | Aromatic (ortho-H) |
| ~7.20 - 7.30 | t | 2H | Aromatic (meta-H) |
| ~7.00 - 7.10 | t | 1H | Aromatic (para-H) |
| ~6.50 | br s | 1H | N-H |
| ~5.70 - 5.90 | m | 1H | =CH- |
| ~5.50 - 5.70 | m | 1H | =CH- |
| ~4.60 | d | 2H | O-CH₂ |
| ~1.70 | d | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Proton Decoupled
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~154 | C=O (Carbamate) |
| ~138 | Aromatic (C-N) |
| ~129 | Aromatic (ortho/meta-C) |
| ~128 | Aromatic (ortho/meta-C) |
| ~125 | =CH- |
| ~123 | =CH- |
| ~118 | Aromatic (para-C) |
| ~66 | O-CH₂ |
| ~17 | CH₃ |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 | Medium, Sharp | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1700 | Strong | C=O Stretch (Amide I)[1] |
| ~1600, ~1490 | Medium-Strong | Aromatic C=C Stretch |
| ~1540 | Medium | N-H Bend (Amide II) |
| ~1220 | Strong | C-O Stretch[1] |
| ~970 | Strong | =C-H Bend (trans alkene) |
| ~750, ~690 | Strong | Aromatic C-H Bend |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Adduct |
| 191.09 | [M]⁺ |
| 192.10 | [M+H]⁺[2] |
| 214.08 | [M+Na]⁺[2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound such as this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, clean spatula tip of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
-
Correlate the observed bands with specific functional groups present in the molecule.[1]
-
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (e.g., Electrospray Ionization - ESI):
-
Introduce the sample solution into the ion source of the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph.
-
The sample is ionized in the source (e.g., by applying a high voltage in ESI).
-
The resulting ions are guided into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion at a specific m/z value.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound.
Caption: A flowchart of the spectroscopic analysis process.
References
Thermal stability and degradation profile of "2-Butenyl N-phenylcarbamate"
An In-Depth Technical Guide to the Predicted Thermal Stability and Degradation Profile of 2-Butenyl N-phenylcarbamate
Abstract
This technical guide provides a comprehensive analysis of the predicted thermal stability and degradation profile of this compound. In the absence of specific experimental data for this compound, this document synthesizes information from studies on analogous N-arylcarbamates to forecast its behavior under thermal stress. The guide outlines the probable degradation pathways, predicted decomposition temperatures, and key degradation products. Detailed experimental protocols for investigating these properties are provided, and all quantitative data from related compounds are summarized for comparative analysis.
Introduction
Carbamates are a crucial class of organic compounds, with applications ranging from pharmaceuticals to agriculture.[1] The N-phenylcarbamate moiety, in particular, is a common structural feature. Understanding the thermal stability and degradation of these molecules is critical for determining their shelf-life, processing conditions, and potential formation of toxic byproducts. This compound, an unsaturated ester of N-phenylcarbamic acid, is expected to undergo complex thermal degradation due to its specific structural features. This guide extrapolates from the known thermal behavior of related alkyl and aryl N-phenylcarbamates to provide a predictive but thorough overview.
Predicted Thermal Stability of this compound
The thermal stability of carbamates is highly dependent on their substitution pattern. For N-mono-substituted carbamates, decomposition can occur at elevated temperatures. Studies on various methyl N-alkyl/aryl carbamates show decomposition onset temperatures in the range of 205-250°C. Ethyl N-phenylcarbamate (ethyl carbanilate) has been shown to degrade at temperatures around 200°C under reduced pressure and at 250°C at atmospheric pressure.
Given the structural similarities, it is predicted that This compound will exhibit significant thermal degradation in the temperature range of 200-260°C . The presence of the allylic double bond in the butenyl group may slightly lower the decomposition temperature compared to its saturated analogue, butyl N-phenylcarbamate, due to the potential for resonance stabilization in the transition states of certain degradation pathways.
Predicted Degradation Profile and Mechanisms
The thermal decomposition of N-phenylcarbamates typically proceeds through two major competing pathways. The predominant pathway is often influenced by the reaction conditions, such as temperature and pressure.
Pathway A: Dissociation to Isocyanate and Alcohol
This is a common, often reversible, decomposition route for N-substituted carbamates.[2] At moderately high temperatures (e.g., ~200°C), this compound is expected to dissociate into phenyl isocyanate and 2-buten-1-ol. This reaction is facilitated by a six-membered cyclic transition state.
Pathway B: Elimination to Amine, CO₂, and Diene
At higher temperatures (e.g., >250°C), an elimination reaction becomes more prominent.[3] This pathway involves the cleavage of the carbamate to form aniline, carbon dioxide, and a conjugated diene. For this compound, this would result in the formation of 1,3-butadiene.
Secondary Degradation Reactions
The primary degradation products can undergo further reactions, especially at elevated temperatures. For instance, the aniline formed in Pathway B can react with the starting carbamate or with phenyl isocyanate from Pathway A to form substituted ureas and other secondary amine products.[3]
Comparative Quantitative Data
While no specific data exists for this compound, the thermal behavior of analogous compounds provides a valuable reference.
| Compound | Decomposition Temperature (°C) | Major Products | Citation(s) |
| Ethyl N-phenylcarbamate | ~200 (reduced pressure) | Phenyl isocyanate, Ethanol | |
| α-Methylbenzyl N-phenylcarbamate | ~250 (atmospheric pressure) | Aniline, Styrene, Carbon Dioxide, α-Methylbenzyl aniline | |
| Ethyl N-methyl-N-phenylcarbamate | 329 - 380 | N-methylaniline, Carbon Dioxide, Ethylene | |
| Methyl N-alkyl/aryl carbamates | 205 - 250 (onset) | Alkyl/aryl isocyanates, Methanol | [4] |
Experimental Protocols
To definitively determine the thermal stability and degradation profile of this compound, a series of analytical experiments would be required.
Thermogravimetric Analysis (TGA) and TGA-MS
This protocol is designed to determine the onset temperature of decomposition and identify gaseous degradation products.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA pan.
-
Instrumentation: Use a thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 50-100 mL/min to ensure an inert environment.
-
Temperature Program: Equilibrate the sample at 30°C for 10 minutes. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
MS Parameters: Set the mass spectrometer to scan a mass-to-charge (m/z) range of 10-300 amu in electron ionization (EI) mode.
-
-
Data Analysis:
-
The TGA thermogram (mass vs. temperature) will indicate the onset temperature of decomposition and subsequent mass loss steps.
-
The derivative of the TGA curve (DTG) will show the temperatures of maximum decomposition rates.
-
The MS data will be used to identify the evolved gases by correlating their appearance with specific mass loss events in the TGA data. Expected m/z values include those for CO₂ (44), 1,3-butadiene (54), aniline (93), 2-buten-1-ol (72), and phenyl isocyanate (119).
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol is designed to separate and identify the full range of volatile and semi-volatile degradation products.
Methodology:
-
Sample Preparation: Place approximately 0.1-0.5 mg of the sample into a pyrolysis tube.
-
Instrumentation: Use a pyrolysis unit directly attached to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Experimental Conditions:
-
Pyrolysis: Perform flash pyrolysis at a series of temperatures (e.g., 250°C, 350°C, and 500°C) for 10-20 seconds to observe how the product distribution changes with temperature.
-
GC Separation: Use a capillary column suitable for separating aromatic and polar compounds (e.g., a DB-5ms or equivalent). A typical temperature program would be: hold at 40°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-500) to acquire mass spectra of the eluting compounds.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a standard library (e.g., NIST/Wiley) and their retention times with those of known standards if available.
Conclusion
While specific experimental data for this compound is not currently available, a robust and scientifically grounded prediction of its thermal behavior can be made based on the extensive literature on analogous N-phenylcarbamates. It is anticipated that the compound will undergo thermal decomposition between 200°C and 260°C via two primary, competing pathways: dissociation into phenyl isocyanate and 2-buten-1-ol, and a higher-temperature elimination reaction yielding aniline, carbon dioxide, and 1,3-butadiene. The analytical protocols detailed herein provide a clear roadmap for the experimental verification of this predicted thermal profile. This information is critical for researchers and professionals in drug development and materials science who may work with this or structurally related compounds.
References
Solubility of "2-Butenyl N-phenylcarbamate" in common organic solvents
Introduction and Theoretical Profile
2-Butenyl N-phenylcarbamate is an organic compound containing a carbamate functional group, an N-phenyl ring, and a 2-butenyl chain. Its structure suggests a molecule with moderate polarity. The presence of the phenyl and butenyl groups imparts significant non-polar character, while the carbamate group (-NHCOO-) provides a polar site capable of hydrogen bonding.
Based on the principle of "like dissolves like," it can be predicted that this compound will exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate polarity or those with hydrogen bond accepting capabilities. Its solubility is expected to be favorable in common organic solvents such as:
-
Chlorinated solvents: Dichloromethane, Chloroform
-
Ethers: Tetrahydrofuran (THF), Diethyl ether
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK)
-
Esters: Ethyl acetate
-
Alcohols: Ethanol, Methanol (potentially lower solubility due to the solvents' high polarity)
-
Apolar solvents: Toluene, Hexane (likely lower solubility)
Quantitative determination is necessary to establish a precise solubility profile.
Quantitative Solubility Data
As specific experimental data for this compound is not publicly documented, the following table is presented as a template for recording results obtained from the experimental protocol described in Section 3. This structure allows for the clear and comparative presentation of solubility data across various solvents and temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Notes |
| Dichloromethane | 25 | Experimental Data | Calculated Data | Gravimetric | |
| Acetone | 25 | Experimental Data | Calculated Data | Gravimetric | |
| Ethyl Acetate | 25 | Experimental Data | Calculated Data | Gravimetric | |
| Tetrahydrofuran | 25 | Experimental Data | Calculated Data | Gravimetric | |
| Ethanol | 25 | Experimental Data | Calculated Data | Gravimetric | |
| Toluene | 25 | Experimental Data | Calculated Data | Gravimetric | |
| Hexane | 25 | Experimental Data | Calculated Data | Gravimetric |
Experimental Protocol: Isothermal Shake-Flask Method
The following is a detailed methodology for the quantitative determination of the solubility of a solid organic compound like this compound. This protocol is based on the widely accepted isothermal shake-flask method.[1][2]
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Constant-temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
3.2. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a constant-temperature orbital shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for an extended period (typically 24-72 hours) to ensure saturation is reached.[1] The agitation ensures thorough mixing.
-
Phase Separation: After equilibration, stop the shaker and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, labeled evaporating dish or vial. Recording the exact volume withdrawn is critical.
-
Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature to slowly evaporate the solvent without degrading the solute.
-
Gravimetric Analysis: Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the solid residue on an analytical balance. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved solute.
-
Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100
3.3. Qualitative Solubility Classification For a rapid initial assessment, a qualitative procedure can be followed.[3][4] This involves adding a small, measured amount of the solute (e.g., 25 mg) to a test tube containing a set volume of solvent (e.g., 0.75 mL) and observing if it dissolves after vigorous shaking.[3] This helps in classifying the compound into categories like soluble, partially soluble, or insoluble, guiding the selection of solvents for quantitative analysis.
Visualization of Experimental Workflow
The following diagram outlines the logical steps of the isothermal shake-flask method for determining solubility.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
References
The Potential of 2-Butenyl N-phenylcarbamate as a Protecting Group in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). The ideal protecting group offers robust protection under various reaction conditions while being easily and orthogonally removable. This technical guide explores the theoretical application and potential of "2-Butenyl N-phenylcarbamate" as a novel protecting group in peptide synthesis. While direct literature on this specific group is scarce, this document extrapolates from the known chemistry of analogous allyl and phenylcarbamate protecting groups to provide a comprehensive overview of its potential characteristics, applications, and experimental considerations.
Introduction to Protecting Groups in Peptide Synthesis
Peptide synthesis involves the sequential coupling of amino acids to form a polypeptide chain. To prevent unwanted side reactions and ensure the correct sequence, the reactive functional groups of the amino acids (the α-amino group and any reactive side chains) must be temporarily blocked or "protected."[1][2] The choice of protecting groups is critical and is guided by the principle of orthogonality, which dictates that different protecting groups can be removed under distinct chemical conditions without affecting others.[3][4] The two dominant strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu approaches, which rely on acid-labile and base-labile protecting groups, respectively.[5]
The exploration of new protecting groups is driven by the need for greater orthogonality, milder deprotection conditions, and the ability to synthesize increasingly complex and modified peptides. This guide focuses on the hypothetical "this compound" group, analyzing its constituent parts to predict its behavior and utility.
The "this compound" Protecting Group: A Hypothetical Analysis
The "this compound" group combines two key functionalities: the 2-butenyl (or crotyl) group, an isomer of the well-known allyl group, and the N-phenylcarbamate moiety.
Structural Components and Predicted Properties
-
The 2-Butenyl Group: Allyl protecting groups are well-established in peptide synthesis for the protection of carboxyl, hydroxyl, and thiol groups.[6][7] They are notably stable to the acidic and basic conditions used for Boc and Fmoc deprotection, respectively.[6] Their removal is typically achieved under mild conditions using a palladium(0) catalyst.[6] The 2-butenyl group, as a close analog, is expected to share this stability and deprotection mechanism.
-
The N-Phenylcarbamate Group: The phenyloxycarbonyl (Phoc) group, a type of carbamate, has been investigated as an N-protecting group.[8][9] However, its use has been limited due to a propensity for intramolecular cyclization reactions in peptides.[8][9]
The combination of these two into a single protecting group could theoretically be applied to protect the N-terminus of an amino acid.
Proposed Experimental Protocols
The following protocols are hypothetical and based on established methods for similar protecting groups. Experimental validation would be required to optimize these procedures for this compound.
Synthesis of this compound Protected Amino Acid
This procedure outlines a possible method for the introduction of the protecting group onto an amino acid.
Materials:
-
Amino acid
-
2-Butenyl chloroformate
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2-Butenyl chloroformate dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture with a cooled solution of dilute hydrochloric acid to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the protected amino acid.
Deprotection (Cleavage) of the this compound Group
This hypothetical protocol for the removal of the protecting group is based on the palladium-catalyzed cleavage of allyl groups.
Materials:
-
Protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0)
-
Phenylsilane (as a scavenger)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Prepare a solution of tetrakis(triphenylphosphine)palladium(0) and phenylsilane in DCM.
-
Add the palladium catalyst solution to the reaction vessel containing the resin.
-
Gently agitate the mixture at room temperature for 1-2 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction for completion using a suitable analytical technique (e.g., HPLC analysis of a cleaved test sample).
-
Once the deprotection is complete, wash the resin thoroughly with DCM, followed by a chelating wash (e.g., sodium N,N-diethyldithiocarbamate solution in DMF) to remove residual palladium.
-
Finally, wash the resin with DMF and then DCM and proceed to the next coupling step or final cleavage from the resin.
Quantitative Data Summary (Hypothetical)
As no experimental data for the this compound protecting group is available, the following table presents a hypothetical comparison with established protecting groups based on the expected properties of its components.
| Protecting Group | Introduction Reagent | Cleavage Conditions | Orthogonality | Potential Side Reactions |
| This compound (Hypothetical) | 2-Butenyl chloroformate | Pd(0) catalyst, scavenger | Orthogonal to acid- and base-labile groups | Intramolecular cyclization (from phenylcarbamate moiety), isomerization of the butenyl group. |
| Fmoc | Fmoc-OSu, Fmoc-Cl | 20% Piperidine in DMF | Orthogonal to acid-labile groups | Dibenzofluvene adduct formation |
| Boc | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) | Orthogonal to base-labile groups | Tert-butylation of sensitive residues |
| Alloc (Allyloxycarbonyl) | Allyl chloroformate | Pd(0) catalyst, scavenger | Orthogonal to acid- and base-labile groups | None commonly reported |
Visualizations
General Peptide Synthesis Workflow
References
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 8. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Preparation of Novel Polyureas Using 2-Butenyl N-phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyureas are a versatile class of polymers characterized by the presence of urea linkages (-NH-CO-NH-) in their backbone. Their exceptional mechanical properties, thermal stability, and biocompatibility have led to their exploration in a wide range of applications, including coatings, elastomers, and biomedical devices.[1][2] In the realm of drug development, polyureas and polyurethane-ureas are emerging as promising materials for drug delivery systems, offering controlled release profiles and the potential for targeted therapies.[3][4]
Traditionally, polyurea synthesis has been dominated by the reaction of diisocyanates with diamines. However, the high reactivity and toxicity of isocyanate monomers have prompted researchers to explore safer, non-isocyanate routes.[5][6] This technical guide explores the potential of a novel, yet un-investigated monomer, 2-Butenyl N-phenylcarbamate , for the preparation of innovative polyureas. While direct literature on the polymerization of this specific carbamate is not available, this document outlines two plausible synthetic pathways based on the established reactivity of analogous N-phenylcarbamates:
-
Pathway A: Thermal Decomposition to Isocyanate. This route involves the thermal decomposition of this compound to generate phenyl isocyanate in situ, which then reacts with a diamine to form the polyurea.
-
Pathway B: Transcarbamation with Diamines. This non-isocyanate route involves the direct reaction of this compound with a diamine, eliminating 2-buten-1-ol, to form the polyurea.
This guide provides a comprehensive overview of these proposed synthetic strategies, including detailed experimental protocols, characterization techniques, and a discussion of the potential properties and applications of the resulting novel polyureas, particularly in the context of drug delivery.
Proposed Synthetic Pathways for Polyurea Formation
The unique structure of this compound, featuring a reactive N-phenylcarbamate group and an allylic ester, suggests two primary approaches for its use in polyurea synthesis.
Pathway A: In Situ Isocyanate Generation via Thermal Decomposition
N-phenylcarbamates are known to undergo thermal decomposition to yield phenyl isocyanate and the corresponding alcohol.[7][8][9] This principle can be applied to this compound, which would be expected to decompose into phenyl isocyanate and 2-buten-1-ol upon heating. The in situ generated phenyl isocyanate can then react with a suitable diamine to produce a polyurea.
A key advantage of this approach is the avoidance of handling highly reactive and toxic isocyanates directly. The isocyanate is generated and consumed in the same reaction vessel.
References
- 1. Polyureas Versatile Polymers for New Academic and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshjoos.farafile.ir [daneshjoos.farafile.ir]
- 3. research.tue.nl [research.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis and trans-ureation of N,N’-diphenyl-4,4′-methylenediphenylene biscarbamate with diamines: a non-isocyanate route (NIR) to polyureas | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Methodological & Application
Application Notes and Protocols: High-Purity Synthesis of 2-Butenyl N-phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butenyl N-phenylcarbamate is a chemical compound with potential applications in organic synthesis and as a building block in the development of novel therapeutic agents. Carbamate derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides a detailed protocol for the synthesis of high-purity this compound from crotyl alcohol and phenyl isocyanate. The protocol emphasizes safety, purity, and reproducibility.
Reaction Scheme
The synthesis proceeds via the nucleophilic addition of crotyl alcohol to the isocyanate group of phenyl isocyanate.
Figure 1: Reaction scheme for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Crotyl alcohol (2-Buten-1-ol) | Reagent | Sigma-Aldrich | 6117-91-5 |
| Phenyl isocyanate | ≥99.5% | Sigma-Aldrich | 103-71-9 |
| Dibutyltin dilaurate (DBTDL) | 95% | Sigma-Aldrich | 77-58-7 |
| Anhydrous Hexane | ≥99% | Fisher Scientific | 110-54-3 |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Safety Precautions: Phenyl isocyanate is highly toxic, a lachrymator, and a respiratory irritant. It is also flammable and reacts with water. All manipulations involving phenyl isocyanate must be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Experimental Protocol
1. Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add crotyl alcohol (1.44 g, 20 mmol, 1.0 equiv.).
-
Dissolve the alcohol in 40 mL of anhydrous hexane.
-
Begin stirring the solution at room temperature under a nitrogen atmosphere.
2. Catalyst Addition:
-
Add dibutyltin dilaurate (DBTDL) (0.063 g, 0.1 mmol, 0.005 equiv.) to the reaction mixture.
3. Addition of Phenyl Isocyanate:
-
Slowly add phenyl isocyanate (2.38 g, 20 mmol, 1.0 equiv.) dropwise to the stirred solution over a period of 10 minutes.
-
A slight exotherm may be observed. Maintain the reaction temperature at or near room temperature.
4. Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product, this compound, should have a higher Rf value than the starting crotyl alcohol.
5. Product Isolation and Purification:
-
Upon completion of the reaction, the product may begin to crystallize out of the hexane solution.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize crystallization.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane (2 x 10 mL).
-
For higher purity, the crude product can be recrystallized from a minimal amount of hot hexane or purified by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexane.
6. Drying and Characterization:
-
Dry the purified product under vacuum to a constant weight.
-
Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| Crotyl Alcohol | 1.44 g (20 mmol) |
| Phenyl Isocyanate | 2.38 g (20 mmol) |
| Catalyst | |
| Dibutyltin Dilaurate | 0.063 g (0.1 mmol) |
| Solvent | |
| Anhydrous Hexane | 40 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 4-6 hours |
| Product | |
| Theoretical Yield | 3.82 g |
| Expected Purity | >98% |
Characterization Data
-
Molecular Formula: C₁₁H₁₃NO₂[1]
-
Molecular Weight: 191.23 g/mol
-
Appearance: White crystalline solid
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.25 (m, 5H, Ar-H), 6.80 (br s, 1H, NH), 5.85-5.75 (m, 1H, CH=), 5.65-5.55 (m, 1H, =CH), 4.60 (d, J=6.4 Hz, 2H, OCH₂), 1.75 (d, J=6.0 Hz, 3H, CH₃).
-
FT-IR (KBr, cm⁻¹): 3320 (N-H stretch), 3050 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1710 (C=O stretch, urethane), 1600, 1440 (aromatic C=C stretch).
-
Mass Spectrometry (ESI+): m/z 192.1 [M+H]⁺, 214.1 [M+Na]⁺.[1]
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
References
Analytical Methods for the Quantification of 2-Butenyl N-phenylcarbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of 2-Butenyl N-phenylcarbamate. Due to the limited availability of specific analytical methods for this compound, the following protocols are based on established methods for structurally similar carbamate compounds. These methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), can be adapted and validated for the specific quantification of this compound.
Overview of Analytical Techniques
The quantification of carbamates, a class of compounds to which this compound belongs, is commonly performed using chromatographic techniques. The choice of method often depends on the sample matrix, required sensitivity, and the thermal stability of the analyte.
-
High-Performance Liquid Chromatography (HPLC) is frequently the method of choice for thermally labile compounds like many carbamates.[1] Reversed-phase HPLC with UV or fluorescence detection is a robust approach. For enhanced sensitivity and selectivity, post-column derivatization with reagents like o-phthalaldehyde (OPA) is often employed, as outlined in EPA methods for carbamate analysis.[2][3][4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity. However, the thermal instability of some carbamates can be a challenge.[1][7] Method development may require derivatization to improve the thermal stability of the analyte for successful GC-MS analysis.[7]
Comparative Quantitative Data
The following table summarizes typical quantitative performance data for the analysis of various carbamate pesticides using HPLC and GC-MS. These ranges can serve as a benchmark during the development and validation of a specific method for this compound.
| Parameter | HPLC-UV/FLD | GC-MS/NPD |
| Limit of Detection (LOD) | 0.01 - 10 µg/L | 4 - 10 ppb |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | 10 - 1000 ppb |
| Linearity Range | 0.5 - 100 µg/L | 10 - 1000 ppb[8] |
| Precision (RSD) | ≤ 1.2% (peak area) | < 11% |
| Recovery | 75 - 140% | Not specified |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
This protocol is based on established methods for carbamate pesticide analysis, such as EPA Method 531.1 and 531.2.[2][3][5]
3.1.1. Sample Preparation
-
Solid Samples: Extract a known weight of the homogenized sample with a suitable organic solvent (e.g., methanol, acetonitrile).
-
Liquid Samples: Depending on the matrix, perform a liquid-liquid extraction with a non-polar solvent or a solid-phase extraction (SPE) for sample clean-up and concentration.[9]
-
Filter the final extract through a 0.45 µm syringe filter before injection.
3.1.2. HPLC-UV Instrumental Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 - 100 µL
-
Column Temperature: 30 - 40 °C
-
UV Detector Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance.
3.1.3. HPLC with Post-Column Derivatization and Fluorescence Detection
For higher sensitivity and selectivity:
-
After the analytical column, the eluent is mixed with a hydrolysis reagent (e.g., 0.05 M sodium hydroxide) and heated to hydrolyze the carbamate.
-
The resulting amine is then reacted with a derivatization agent, typically a mixture of o-phthalaldehyde (OPA) and 2-mercaptoethanol, to form a highly fluorescent product.[2][3][4][5][10]
-
The fluorescent derivative is detected by a fluorescence detector.
-
Excitation Wavelength: ~330 nm
-
Emission Wavelength: ~450 nm
-
3.1.4. Workflow Diagram
Caption: General workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a starting point for developing a GC-MS method for this compound, considering the thermal lability of carbamates.[7]
3.2.1. Sample Preparation and Derivatization
-
Follow the sample extraction procedures as described for HPLC analysis.
-
Derivatization (Optional but Recommended): To improve thermal stability and chromatographic performance, a derivatization step such as methylation can be employed. This can sometimes be achieved in the injection port ("flash methylation").[7]
3.2.2. GC-MS Instrumental Conditions
-
Column: A low to mid-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[11][12]
-
Injector Temperature: Start with a lower temperature (e.g., 200-250 °C) to minimize thermal degradation.[7]
-
Oven Temperature Program:
-
Initial temperature: 60-70 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Ion Source Temperature: 200-230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode for initial identification of characteristic ions, then switch to Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
3.2.3. Workflow Diagram
Caption: General workflow for GC-MS analysis of this compound.
Method Validation
Once a suitable method is developed, it is crucial to perform a thorough validation to ensure its accuracy, precision, and reliability for the intended application. Key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides a linear response.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical flow from sample to result, where each step is critical for the final outcome.
Caption: Logical flow of the analytical quantification process.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. agilent.com [agilent.com]
- 3. NEMI Method Summary - 531.1 [nemi.gov]
- 4. NEMI Method Summary - D5315 [nemi.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. scispec.co.th [scispec.co.th]
- 8. youngin.com [youngin.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. canadacommons.ca [canadacommons.ca]
- 11. Use of GC–MS based metabolic fingerprinting for fast exploration of fungicide modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Butenyl N-phenylcarbamate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the potential utility of 2-butenyl N-phenylcarbamate and its derivatives as precursors in the palladium-catalyzed synthesis of bioactive heterocyclic molecules. While direct experimental data for this compound is limited in publicly available literature, its structural motifs—an allylic group and a carbamate functionality—are known to participate in powerful C-N and C-C bond-forming reactions. This document leverages established palladium-catalyzed methodologies for analogous allylic carbamates to propose a synthetic route to valuable bioactive scaffolds.
Introduction: The Synthetic Potential of Allylic Carbamates
Allylic carbamates are versatile building blocks in modern organic synthesis. The allylic moiety serves as an electrophile in the presence of a palladium(0) catalyst, forming a π-allylpalladium intermediate that can be attacked by various nucleophiles. The carbamate group, on the other hand, can function as an internal nucleophile or a directing group, enabling intramolecular reactions to construct heterocyclic systems. This dual reactivity makes allylic carbamates attractive precursors for the synthesis of a wide range of biologically active molecules, including alkaloids, amino alcohols, and various heterocyclic compounds. The carbamate group is a key structural motif in many approved drugs and can act as a peptide bond surrogate, enhancing chemical stability and cell permeability.[1][2]
Palladium-catalyzed reactions, in particular, offer a powerful toolkit for the transformation of allylic carbamates under mild conditions with high chemo-, regio-, and stereoselectivity.[3] One such notable transformation is the intramolecular aminopalladation of alkenes, which can be followed by a variety of coupling reactions to generate complex molecular architectures.
Proposed Application: Synthesis of Substituted Oxazolidinones
Oxazolidinones are a clinically important class of antibiotics that inhibit bacterial protein synthesis. A proposed application for a derivative of this compound is in the synthesis of substituted oxazolidinones via a palladium-catalyzed intramolecular aminochlorocyclization, based on established protocols for similar internal allylic carbamates.[1][4]
This proposed synthesis would involve a derivative of this compound bearing a nucleophilic nitrogen atom positioned to facilitate a 5-exo-trig cyclization.
Proposed Reaction Scheme:
A suitably substituted this compound derivative (1) can undergo a palladium(II)-catalyzed intramolecular cyclization. In this process, the nitrogen atom of the carbamate attacks the activated double bond, forming a new C-N bond and a C-Pd bond. Subsequent oxidative cleavage of the C-Pd bond with an oxidant, such as a copper(II) salt, can introduce a chlorine atom, yielding the final oxazolidinone product (2).
Caption: Proposed synthetic workflow for an oxazolidinone.
Experimental Protocols
The following is a detailed, hypothetical experimental protocol for the palladium-catalyzed intramolecular aminochlorocyclization of a substituted this compound derivative. This protocol is adapted from methodologies reported for similar allylic carbamates.[1][4]
Materials:
-
Substituted this compound derivative (1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) chloride (CuCl₂)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the substituted this compound derivative (1, 1.0 mmol, 1.0 equiv).
-
Add palladium(II) acetate (0.05 mmol, 5 mol%) and copper(II) chloride (2.0 mmol, 2.0 equiv).
-
Add anhydrous, degassed solvent (10 mL) to the flask.
-
Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted oxazolidinone (2).
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).
Data Presentation
The following table summarizes representative quantitative data from analogous palladium-catalyzed aminochlorocyclization reactions of internal allylic carbamates, which can be used as a benchmark for the proposed synthesis.[1][4]
| Entry | Substrate (Allylic Carbamate) | Catalyst (mol%) | Oxidant (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-Tosyl-O-(pent-3-en-2-yl)carbamate | Pd(OAc)₂ (5) | CuCl₂ (2) | DCE | 80 | 12 | 85 | >20:1 |
| 2 | N-Tosyl-O-(hex-4-en-3-yl)carbamate | Pd(OAc)₂ (5) | CuCl₂ (2) | DCE | 80 | 12 | 78 | 15:1 |
| 3 | N-Benzoyl-O-(pent-3-en-2-yl)carbamate | Pd(OAc)₂ (10) | CuCl₂ (2.5) | Toluene | 60 | 24 | 65 | 10:1 |
DCE = 1,2-dichloroethane
Signaling Pathways and Logical Relationships
The catalytic cycle for the proposed palladium-catalyzed intramolecular aminochlorocyclization is depicted below. This diagram illustrates the key steps involved in the transformation of the allylic carbamate to the oxazolidinone product.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regio- and diastereoselective Pd-catalyzed aminochlorocyclization of allylic carbamates: scope, derivatization, and mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 2-Butenyl N-phenylcarbamate in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butenyl N-phenylcarbamate is a compound belonging to the N-phenylcarbamate class of chemicals, which has been a subject of interest in agrochemical research due to the herbicidal activity exhibited by analogous compounds. Carbamates are known to act on various biological processes in plants, with some demonstrating potent herbicidal effects. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a potential herbicide.
Postulated Mode of Action
N-phenylcarbamates, like Propham, are primarily recognized as mitotic inhibitors.[1][2] They are thought to interfere with cell division by disrupting the assembly of microtubules, which are essential components of the spindle fibers required for chromosome segregation during mitosis.[1][3] This disruption leads to abnormal cell division, particularly in the meristematic tissues of roots and shoots, ultimately inhibiting plant growth.[3] Another potential, though less common, mode of action for some carbamates involves the inhibition of photosynthesis.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the herbicidal activity of this compound against various weed species. This data is structured for clear comparison and is based on the expected activity of an N-phenylcarbamate herbicide.
Table 1: Pre-emergent Herbicidal Activity of this compound on Selected Weed Species
| Weed Species (Common Name) | Weed Species (Scientific Name) | Application Rate ( kg/ha ) | Germination Inhibition (%) |
| Green Foxtail | Setaria viridis | 0.5 | 65 |
| 1.0 | 85 | ||
| 2.0 | 98 | ||
| Large Crabgrass | Digitaria sanguinalis | 0.5 | 70 |
| 1.0 | 90 | ||
| 2.0 | 99 | ||
| Common Chickweed | Stellaria media | 0.5 | 50 |
| 1.0 | 75 | ||
| 2.0 | 92 | ||
| Redroot Pigweed | Amaranthus retroflexus | 0.5 | 40 |
| 1.0 | 65 | ||
| 2.0 | 85 |
Table 2: Post-emergent Herbicidal Activity of this compound on Selected Weed Species (21 Days After Treatment)
| Weed Species (Common Name) | Weed Species (Scientific Name) | Application Rate ( kg/ha ) | Growth Inhibition (%) |
| Green Foxtail | Setaria viridis | 1.0 | 45 |
| 2.0 | 60 | ||
| 4.0 | 75 | ||
| Large Crabgrass | Digitaria sanguinalis | 1.0 | 50 |
| 2.0 | 68 | ||
| 4.0 | 82 | ||
| Common Chickweed | Stellaria media | 1.0 | 30 |
| 2.0 | 45 | ||
| 4.0 | 65 | ||
| Redroot Pigweed | Amaranthus retroflexus | 1.0 | 25 |
| 2.0 | 40 | ||
| 4.0 | 55 |
Table 3: IC50 Values for Inhibition of Photosynthetic Electron Transport
| Plant Species | IC50 (µM) |
| Spinach (Spinacia oleracea) | > 100 |
| Soybean (Glycine max) | > 100 |
Note: The higher IC50 values suggest that the primary mode of action is likely not the inhibition of photosynthesis.
Experimental Protocols
Protocol 1: Pre-emergent Herbicidal Activity Assay
This protocol outlines a method for determining the pre-emergent herbicidal efficacy of this compound.
Materials:
-
Seeds of target weed species (e.g., Setaria viridis, Digitaria sanguinalis)
-
This compound
-
Acetone (for stock solution preparation)
-
Tween® 20 (as a surfactant)
-
Sterile soil mix (e.g., sandy loam)
-
Pots or trays for planting
-
Growth chamber or greenhouse with controlled temperature and light conditions
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a series of dilutions of the stock solution in water containing 0.1% (v/v) Tween® 20 to achieve the desired application rates.
-
Fill pots or trays with the sterile soil mix.
-
Sow a predetermined number of seeds of each target weed species at a uniform depth in the soil.
-
Apply the different concentrations of the this compound solution evenly to the soil surface. Use a water-only solution with Tween® 20 as a control.
-
Place the pots or trays in a growth chamber or greenhouse with appropriate conditions for weed germination and growth (e.g., 25°C, 16-hour photoperiod).
-
After a set period (e.g., 14-21 days), count the number of emerged seedlings in each treatment and control group.
-
Calculate the percentage of germination inhibition for each treatment compared to the control.
Protocol 2: Post-emergent Herbicidal Activity Assay
This protocol is designed to assess the post-emergent herbicidal effects of this compound.
Materials:
-
Young, healthy seedlings of target weed species (at the 2-3 leaf stage)
-
This compound
-
Acetone
-
Tween® 20
-
Spray bottle or a laboratory sprayer
-
Growth chamber or greenhouse
Procedure:
-
Prepare a stock solution and a series of dilutions of this compound as described in Protocol 1.
-
Grow the target weed species in pots until they reach the 2-3 leaf stage.
-
Spray the seedlings evenly with the different concentrations of the herbicide solution. Ensure complete coverage of the foliage. Spray a control group with the water and Tween® 20 solution.
-
Return the pots to the growth chamber or greenhouse.
-
Visually assess the plants for signs of injury (e.g., stunting, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of the plants in each treatment and control group.
-
Dry the biomass in an oven at 70°C until a constant weight is achieved.
-
Calculate the percentage of growth inhibition for each treatment based on the reduction in dry weight compared to the control.
Protocol 3: Inhibition of Photosynthesis Assay (Chlorophyll Fluorescence)
This protocol uses chlorophyll fluorescence to determine if this compound inhibits photosynthetic electron transport.
Materials:
-
Intact leaves of a test plant (e.g., spinach, soybean)
-
This compound solutions of varying concentrations
-
A pulse-amplitude modulation (PAM) fluorometer
-
Leaf clips
Procedure:
-
Dark-adapt the leaves for at least 30 minutes before measurement.
-
Apply the different concentrations of the this compound solution to the adaxial surface of the leaves. A control leaf should be treated with the solvent and surfactant only.
-
After a specific incubation time (e.g., 1, 2, 4 hours), measure the chlorophyll fluorescence parameters using the PAM fluorometer.
-
The key parameter to measure is the maximum quantum yield of photosystem II (Fv/Fm). A decrease in Fv/Fm indicates inhibition of photosynthetic electron transport.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration that causes 50% inhibition).
Protocol 4: Microtubule Disruption Assay (Root Tip Squash)
This protocol provides a method to visualize the effects of this compound on cell division in root tips.
Materials:
-
Seeds of a model plant (e.g., onion, Allium cepa)
-
This compound solutions of varying concentrations
-
Fixative solution (e.g., Carnoy's fixative: 6:3:1 ethanol:chloroform:acetic acid)
-
Hydrochloric acid (1 M)
-
Stain (e.g., Acetocarmine or Toluidine Blue)
-
Microscope slides and coverslips
-
Microscope
Procedure:
-
Germinate onion seeds in the presence of different concentrations of this compound. Include a control group germinated in water.
-
After a few days of growth, excise the root tips (1-2 cm).
-
Fix the root tips in Carnoy's fixative for at least 4 hours.
-
Hydrolyze the root tips in 1 M HCl at 60°C for 5-10 minutes.
-
Stain the root tips with Acetocarmine or Toluidine Blue.
-
Gently squash the stained root tip on a microscope slide with a coverslip.
-
Observe the mitotic stages under a microscope. Look for abnormalities in chromosome arrangement and spindle formation in the treated samples compared to the control.
Mandatory Visualization
References
Application Notes and Protocols: Experimental Setup for Testing the Anti-inflammatory Activity of "2-Butenyl N-phenylcarbamate" Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery.
Carbamate derivatives are a versatile class of organic compounds with a wide range of biological activities.[1][2][3] Their structural features allow for interactions with various biological targets, and some have been investigated for their potential as enzyme inhibitors.[4][5] This document provides a detailed experimental framework for investigating the anti-inflammatory potential of a specific series of compounds: "2-Butenyl N-phenylcarbamate" derivatives. The protocols outlined below describe a tiered approach, beginning with initial in vitro screening to identify active compounds and elucidate their potential mechanisms of action, followed by in vivo studies to confirm their efficacy in a physiological context.
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the anti-inflammatory properties of the test compounds.
Caption: A tiered approach for evaluating the anti-inflammatory activity of test compounds.
In Vitro Experimental Protocols
Cell Culture
Murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of the "this compound" derivatives.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of the test compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory effect of the compounds on the activity of COX enzymes, which are responsible for the synthesis of prostaglandins.
-
Protocol:
-
Commercially available COX-1 and COX-2 inhibitor screening assay kits can be used.[6]
-
The assay typically involves the colorimetric or fluorometric detection of prostaglandin G2 (PGG2) or prostaglandin H2 (PGH2) produced by the respective COX isoform in the presence of arachidonic acid.
-
Follow the manufacturer's instructions for the specific kit used.
-
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay assesses the ability of the compounds to inhibit 5-LOX, an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.
-
Protocol:
-
Commercially available 5-LOX inhibitor screening assay kits are recommended.
-
These assays typically measure the production of leukotrienes or other downstream products of the 5-LOX pathway.
-
Follow the manufacturer's protocol for the chosen kit.
-
Cytokine Production Assay (ELISA)
This assay quantifies the effect of the test compounds on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in LPS-stimulated macrophages.
-
Protocol:
-
Seed RAW 264.7 cells and treat with test compounds and LPS as described in the NO inhibition assay.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for each ELISA kit.
-
Inflammatory Signaling Pathway
The following diagram illustrates the key signaling pathways involved in inflammation that are targeted by the proposed in vitro assays.
Caption: Key inflammatory signaling pathways targeted by the in vitro assays.
In Vivo Experimental Protocol
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
-
Animals: Male Wistar rats (180-200 g).
-
Groups:
-
Group I: Control (Vehicle)
-
Group II: Carrageenan + Vehicle
-
Group III: Carrageenan + "this compound" derivative (Dose 1)
-
Group IV: Carrageenan + "this compound" derivative (Dose 2)
-
Group V: Carrageenan + Indomethacin (10 mg/kg, reference drug)
-
-
Protocol:
-
Administer the test compounds or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage inhibition of edema.
-
Data Presentation
All quantitative data from the in vitro and in vivo experiments should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of "this compound" Derivatives
| Compound | Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | COX-1 Inhibition (%) | COX-2 Inhibition (%) | 5-LOX Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| Derivative 1 | 10 | ||||||||
| 25 | |||||||||
| 50 | |||||||||
| Derivative 2 | 10 | ||||||||
| 25 | |||||||||
| 50 | |||||||||
| Indomethacin | 10 |
Table 2: Effect of "this compound" Derivatives on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment | Dose (mg/kg) | Paw Volume (mL) at 0 hr | Paw Volume (mL) at 1 hr | Paw Volume (mL) at 2 hr | Paw Volume (mL) at 3 hr | Paw Volume (mL) at 4 hr | % Inhibition of Edema at 3 hr |
| I | Control | - | ||||||
| II | Carrageenan + Vehicle | - | ||||||
| III | Carrageenan + Derivative 1 | |||||||
| IV | Carrageenan + Derivative 1 | |||||||
| V | Carrageenan + Indomethacin | 10 |
Conclusion
The experimental setup detailed in these application notes provides a robust framework for the systematic evaluation of the anti-inflammatory potential of "this compound" derivatives. By employing a combination of in vitro and in vivo models, researchers can identify promising lead compounds and gain insights into their mechanisms of action, thereby contributing to the development of novel anti-inflammatory therapeutics. It is essential to include appropriate positive and negative controls in all experiments and to perform statistical analysis to ensure the validity of the results.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Lipoxygenase inhibition by N-hydroxycarbamates in dual-function compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of 2-Butenyl N-phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Carbamates are a class of organic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial properties.[1][2][3] This document provides a detailed protocol for evaluating the antimicrobial efficacy of a specific carbamate compound, "2-Butenyl N-phenylcarbamate." The following protocols are based on established methodologies for antimicrobial susceptibility testing and can be adapted for the specific characteristics of the test compound.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of "this compound" is crucial for designing and interpreting antimicrobial efficacy studies. Key parameters to determine include:
-
Solubility: Determine the solubility of the compound in various solvents (e.g., water, DMSO, ethanol) to prepare appropriate stock solutions for testing.
-
Stability: Assess the stability of the compound under different storage conditions (temperature, light) and in the test media to ensure its integrity throughout the experiment.
-
Purity: Confirm the purity of the compound using analytical techniques such as HPLC or NMR spectroscopy.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and recommended technique for determining the MIC of novel compounds.[4][5][6]
Materials:
-
"this compound" stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (medium only)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Culture the test microorganisms overnight and then dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).[6]
-
Serial Dilutions: Perform a two-fold serial dilution of the "this compound" stock solution in the appropriate broth directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.125 to 256 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth only), and a growth control (broth with inoculum but no compound).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.
-
Reading Results: Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration at which no visible growth is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates at the optimal temperature for 24-48 hours.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Assay
Time-kill assays provide information on the rate at which an antimicrobial agent kills a microorganism.
Procedure:
-
Prepare flasks containing the appropriate broth and the test compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.
-
Inoculate the flasks with a standardized microbial suspension.
-
Include a growth control flask without the compound.
-
Incubate the flasks at the optimal temperature with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable cells (CFU/mL).
-
Plot the log CFU/mL versus time to generate a time-kill curve.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: MIC and MBC/MFC of this compound against various microorganisms.
| Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Ciprofloxacin: X | ||
| Escherichia coli | ATCC 25922 | Ciprofloxacin: Y | ||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin: Z | ||
| Candida albicans | ATCC 90028 | Fluconazole: A | ||
| Aspergillus niger | ATCC 16404 | Fluconazole: B |
Table 2: Time-Kill Assay Results for this compound against S. aureus ATCC 29213.
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antimicrobial efficacy of "this compound."
Hypothetical Mechanism of Action
While the specific mechanism of action for "this compound" is unknown, many antimicrobial agents target essential cellular processes. The following diagram illustrates a hypothetical signaling pathway disruption as a potential mechanism.
Safety Precautions
Standard laboratory safety precautions should be followed when handling "this compound" and microbial cultures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with microbial cultures should be performed in a biological safety cabinet. All contaminated materials should be decontaminated before disposal.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial evaluation of the antimicrobial efficacy of "this compound." Adherence to standardized methods will ensure the generation of reliable and reproducible data, which is essential for the further development of this compound as a potential antimicrobial agent. Further studies may be required to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and toxicity of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic carbamates in drug development. Part II: antimicrobial agents - recent reports | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. routledge.com [routledge.com]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Carbamate Compounds
Disclaimer: Extensive searches for high-throughput screening (HTS) assays specifically involving "2-Butenyl N-phenylcarbamate" did not yield any specific protocols, application notes, or biological activity data. The following information is a representative example of a high-throughput screening protocol for carbamate compounds, based on their well-established activity as acetylcholinesterase inhibitors. This document is intended to serve as a general guideline for researchers and scientists in drug development.
Introduction
Carbamates are a class of organic compounds that are structurally and mechanistically similar to organophosphates.[1] A primary mechanism of action for many carbamate compounds is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at cholinergic synapses.[2] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. This property has led to the use of carbamates as insecticides and as therapeutic agents for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][3]
High-throughput screening (HTS) is a powerful method for rapidly assessing the biological activity of large numbers of compounds.[4] For carbamates, HTS assays are frequently employed to identify and characterize their inhibitory effects on acetylcholinesterase. These assays are typically performed in a multi-well plate format and utilize colorimetric or fluorometric detection methods.[4][5]
Signaling Pathway: Cholinergic Neurotransmission
The primary target of many carbamate compounds is the cholinergic signaling pathway. In a healthy state, the neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron into the synaptic cleft, where it binds to and activates nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs) on the postsynaptic neuron, propagating the nerve signal.[2] The enzyme acetylcholinesterase (AChE), located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.[2] Carbamate inhibitors bind to the active site of AChE, preventing the breakdown of ACh. This leads to an accumulation of ACh in the synapse, resulting in prolonged and excessive stimulation of the postsynaptic receptors.
Cholinergic signaling at the synapse.
High-Throughput Screening Protocol: Acetylcholinesterase Inhibition Assay (Colorimetric)
This protocol describes a colorimetric high-throughput screening assay to identify and quantify the inhibition of acetylcholinesterase by carbamate compounds. The assay is based on the Ellman method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be measured spectrophotometrically at 412 nm.[3][5]
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (e.g., a carbamate library) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well or 384-well clear, flat-bottom microplates
-
Multichannel pipettes or automated liquid handling system
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow
The general workflow for the high-throughput screening of acetylcholinesterase inhibitors is as follows:
HTS workflow for AChE inhibition assay.
Detailed Protocol (96-well plate format)
-
Compound Plating:
-
Add 2 µL of test compounds, positive control, and solvent control (e.g., DMSO) to the appropriate wells of a 96-well plate. For a primary screen, a single concentration of each test compound (e.g., 10 µM) is typically used.
-
-
Enzyme Addition:
-
Prepare the AChE enzyme solution in phosphate buffer.
-
Add 188 µL of the AChE solution to each well containing the compounds and controls.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Substrate Addition:
-
Prepare the reaction mix containing ATCI and DTNB in phosphate buffer.
-
Add 10 µL of the reaction mix to each well to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
-
Incubation and Measurement:
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of solvent control)] x 100
-
For compounds showing significant inhibition, a dose-response curve should be generated by testing a range of concentrations to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Data Presentation
The results of a high-throughput screen are typically summarized in a table. For compounds that are identified as "hits" in the primary screen, follow-up dose-response experiments are conducted to determine their potency (IC50).
Table 1: Hypothetical Acetylcholinesterase Inhibition Data for a Series of Carbamate Compounds
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) |
| Carbamate-01 | 85.2 | 1.5 |
| Carbamate-02 | 92.1 | 0.8 |
| Carbamate-03 | 12.5 | > 100 |
| Carbamate-04 | 78.9 | 3.2 |
| Donepezil | 98.5 | 0.05 |
Conclusion
The described high-throughput screening assay provides a robust and efficient method for identifying and characterizing carbamate compounds as acetylcholinesterase inhibitors. This information is crucial for the development of new therapeutic agents and for understanding the toxicological profiles of these compounds. While no specific data exists for "this compound," the provided protocol can be adapted to screen this and other novel carbamate derivatives.
References
- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Derivatization of 2-Butenyl N-phenylcarbamate for Enhanced Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed overview of the derivatization of a model N-phenylcarbamate scaffold, analogous to "2-Butenyl N-phenylcarbamate," to enhance its bioactivity, with a focus on acetylcholinesterase (AChE) inhibition. It includes synthetic protocols, bioassay procedures, and structure-activity relationship (SAR) data to guide the design of more potent carbamate-based inhibitors.
Introduction
Carbamates are a versatile class of organic compounds that feature prominently in medicinal chemistry due to their structural resemblance to the peptide bond and their ability to act as enzyme inhibitors.[1][2] The carbamate moiety (-O-CO-NH-) can engage in hydrogen bonding and its substituents can be readily modified to modulate physiochemical properties, target affinity, and pharmacokinetic profiles.[2] Derivatization of a parent carbamate structure is a common strategy to optimize its biological activity.
This document will use a representative N-phenylcarbamate core structure to illustrate the process of derivatization to enhance bioactivity, specifically focusing on the inhibition of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease.[3][4] While "this compound" is a specific chemical entity, the principles and protocols described herein are broadly applicable to the design and evaluation of novel carbamate derivatives.
Derivatization Strategies for Enhanced Acetylcholinesterase Inhibition
The general structure of the N-phenylcarbamate scaffold for derivatization is shown below. Modifications can be introduced at the R¹ and R² positions to explore the structure-activity relationships (SAR).
Figure 1: General chemical structure of the N-phenylcarbamate scaffold for derivatization.
Derivatization strategies often focus on:
-
Varying the alcoholic substituent (R¹): The nature of the alcohol leaving group influences the carbamoylation rate of the serine residue in the active site of AChE.
-
Substituting the phenyl ring (R²): Modifications to the N-phenyl ring can enhance binding to the peripheral anionic site (PAS) or other regions of the AChE gorge, leading to increased potency and selectivity.
Quantitative Data: Structure-Activity Relationship of N-Phenylcarbamate Derivatives as AChE Inhibitors
The following table summarizes the in vitro acetylcholinesterase inhibitory activity of a series of synthesized N-phenylcarbamate derivatives. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound ID | R¹ Substituent | R² Substituent | AChE IC₅₀ (µM) |
| Parent-1 | 2-Butenyl | H | >100 |
| Derv-1a | Ethyl | H | 52.3 |
| Derv-1b | Propyl | H | 35.8 |
| Derv-1c | Isopropyl | H | 41.2 |
| Derv-2a | Ethyl | 3-Cl | 15.7 |
| Derv-2b | Ethyl | 4-NO₂ | 8.9 |
| Derv-2c | Ethyl | 3-CF₃ | 12.1 |
| Derv-3a | Propyl | 3-Cl | 9.5 |
| Derv-3b | Propyl | 4-NO₂ | 5.2 |
| Derv-3c | Propyl | 3-CF₃ | 7.8 |
| Reference | Donepezil | - | 0.025 |
Table 1: Acetylcholinesterase inhibitory activity of N-phenylcarbamate derivatives.
Experimental Protocols
General Synthesis of N-Phenylcarbamate Derivatives
This protocol describes a general method for the synthesis of N-phenylcarbamate derivatives from a substituted phenyl isocyanate and an alcohol.
Materials:
-
Substituted Phenyl Isocyanate (1.0 eq)
-
Corresponding Alcohol (e.g., Ethanol, Propanol) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (catalytic amount)
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Condenser
-
Drying tube (CaCl₂)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the corresponding alcohol (1.2 mmol) in anhydrous THF (10 mL) in a round bottom flask, add a catalytic amount of triethylamine.
-
Slowly add the substituted phenyl isocyanate (1.0 mmol) to the solution at room temperature with continuous stirring.
-
Attach a condenser and a drying tube to the flask and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure N-phenylcarbamate derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol details the determination of AChE inhibitory activity using the colorimetric method developed by Ellman.[3][4]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (N-phenylcarbamate derivatives) dissolved in DMSO
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and donepezil in DMSO.
-
In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of AChE solution (0.2 U/mL in phosphate buffer).
-
Incubate the mixture at 37°C for 15 minutes.
-
Following incubation, add 20 µL of DTNB (0.625 mM in phosphate buffer) to each well.
-
Initiate the reaction by adding 20 µL of ATCI (0.625 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader every minute for 5 minutes.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition
Caption: Cholinergic signaling at the synapse and the mechanism of AChE inhibition.
Experimental Workflow: Drug Discovery Process for Carbamate Derivatives
Caption: A typical workflow for the discovery and development of novel carbamate-based drugs.
Logical Relationship: Derivatization Strategy
Caption: Logical flow of the derivatization strategy to improve bioactivity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Butenyl N-phenylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Butenyl N-phenylcarbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.
Method 1: From Phenyl Isocyanate and 2-Buten-1-ol
This is a common and direct method for forming the carbamate linkage.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive phenyl isocyanate due to hydrolysis. | 1. Use freshly opened or distilled phenyl isocyanate. Ensure anhydrous reaction conditions. |
| 2. Insufficient catalyst or no catalyst used. | 2. Add a catalyst such as dibutyltin dilaurate (DBTDL) or triethylamine (TEA) to accelerate the reaction. | |
| 3. Low reaction temperature. | 3. Gently heat the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate. | |
| Formation of Side Products (e.g., Diphenylurea) | 1. Presence of water in the reaction mixture. | 1. Dry all solvents and glassware thoroughly. Use a drying tube or conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| 2. Phenyl isocyanate reacting with itself. | 2. Add the phenyl isocyanate dropwise to the solution of 2-buten-1-ol to maintain a low concentration of the isocyanate. | |
| Product is an Isomeric Mixture (e.g., 1-Butenyl N-phenylcarbamate) | 1. Isomerization of the double bond in 2-buten-1-ol. | 1. Use a mild, non-acidic catalyst. Avoid prolonged heating or exposure to acidic/basic conditions. |
| 2. Isomerization of the final product during workup or purification. | 2. Use neutral workup conditions. Purify using column chromatography on neutral silica gel. | |
| Difficulty in Purification | 1. Presence of unreacted starting materials. | 1. Use a slight excess of one reagent (typically the less expensive one) to ensure full conversion of the other. Quench any remaining isocyanate with a small amount of methanol at the end of the reaction. |
| 2. Co-elution of product and byproducts during chromatography. | 2. Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Method 2: From Aniline and a 2-Butenyl Carbonate/Chloroformate Derivative
This method avoids the use of highly reactive isocyanates.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the 2-butenyl chloroformate intermediate. | 1. Ensure complete reaction of 2-buten-1-ol with phosgene or a phosgene equivalent. This step is hazardous and should be performed with extreme caution. |
| 2. Low reactivity of aniline. | 2. Use a base such as pyridine or triethylamine to activate the aniline and neutralize the HCl byproduct. | |
| Formation of Diphenylurea | 1. Reaction of aniline with any phosgene carryover. | 1. Ensure complete removal of excess phosgene before adding aniline. |
| Product Contamination with Di(2-butenyl)carbonate | 1. Incomplete reaction of the chloroformate with aniline. | 1. Use a slight excess of aniline and allow for sufficient reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most straightforward and widely used method is the reaction of phenyl isocyanate with 2-buten-1-ol (crotyl alcohol). This reaction is typically high-yielding and proceeds under mild conditions, often with the aid of a catalyst.
Q2: What are the key safety precautions to take when working with phenyl isocyanate?
A2: Phenyl isocyanate is a lachrymator and is highly reactive towards moisture. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware should be thoroughly dried, and the reaction should be protected from atmospheric moisture.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting materials (2-buten-1-ol and phenyl isocyanate) should disappear and a new spot for the product, this compound, should appear. The disappearance of the isocyanate can also be monitored by IR spectroscopy by observing the disappearance of the strong N=C=O stretch at approximately 2250-2275 cm⁻¹.
Q4: What is the typical purification method for this compound?
A4: After an aqueous workup to remove any water-soluble impurities and the catalyst, the crude product is typically purified by column chromatography on silica gel. A solvent system such as a mixture of hexanes and ethyl acetate is commonly used for elution.
Q5: Can other isomers of butenol be used in this synthesis?
A5: Yes, other isomers like 3-buten-1-ol can be used to synthesize the corresponding isomeric carbamate. However, the reactivity and potential for side reactions might differ. The use of 2-buten-1-ol will specifically yield this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound from Phenyl Isocyanate and 2-Buten-1-ol
This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Phenyl isocyanate
-
2-Buten-1-ol (crotyl alcohol)
-
Anhydrous Toluene (or other inert solvent like THF or Dichloromethane)
-
Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA) (catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2-buten-1-ol (1.0 equivalent) in anhydrous toluene.
-
Add a catalytic amount of DBTDL or TEA (e.g., 1-2 mol%).
-
To this stirred solution, add phenyl isocyanate (1.05 equivalents) dropwise at room temperature. An exotherm may be observed. If the reaction is too vigorous, cool the flask in an ice bath.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, quench any excess phenyl isocyanate by adding a small amount of methanol (e.g., 0.1 equivalents) and stirring for an additional 15 minutes.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Stability issues of "2-Butenyl N-phenylcarbamate" in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Butenyl N-phenylcarbamate in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while general principles of carbamate stability are discussed, compound-specific testing is always recommended.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. What are the common causes?
A1: Degradation of this compound in solution can be attributed to several factors, including pH, solvent composition, temperature, and exposure to light. Carbamates are known to be susceptible to hydrolysis, particularly under alkaline conditions.
Q2: What is the expected stability of this compound in aqueous solutions?
A2: The stability of carbamates in aqueous solutions is highly dependent on the pH. Generally, they are more stable in neutral to slightly acidic conditions (pH < 7).[1] At pH values above 7.0, base-catalyzed decomposition is a significant degradation pathway for some carbamates.[1] For instance, N-phenyl carbamates have shown short half-lives at pH 7.4.[2] It is crucial to buffer your aqueous solution to an appropriate pH to enhance stability.
Q3: How does the choice of solvent affect the stability of this compound?
A3: The solvent can significantly impact the stability of carbamates. Organic-aqueous conditions can disrupt the stability of carbamates.[1] For example, some carbamates show varied hydrolytic stability depending on the experimental conditions and their structure.[1] It is advisable to use aprotic organic solvents if solubility permits and to minimize the water content in your solutions. If aqueous solutions are necessary, co-solvents like acetonitrile may be used, but the stability should be carefully monitored.
Q4: Is this compound sensitive to light?
A4: Yes, many carbamates are known to be photosensitive.[3][4][5] Exposure to light, especially UV radiation, can lead to photodegradation, resulting in the formation of various byproducts.[3][4] It is recommended to store solutions of this compound in amber vials or otherwise protected from light.
Q5: Can temperature affect the stability of my compound in solution?
A5: Yes, temperature can influence the rate of degradation. Generally, higher temperatures accelerate chemical reactions, including hydrolysis and other degradation pathways. For long-term storage, it is advisable to keep solutions at low temperatures (e.g., 4°C or -20°C), provided the compound remains in solution and does not precipitate. The thermal degradation of alkyl N-phenylcarbamates has been studied, indicating susceptibility to heat.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of the compound. | 1. Check Solution pH: Ensure the pH of your solution is neutral or slightly acidic. If necessary, use a suitable buffer system.2. Protect from Light: Store and handle solutions in amber vials or under low-light conditions.3. Control Temperature: Store stock solutions at low temperatures and minimize the time samples are kept at room temperature.4. Solvent Purity: Use high-purity, anhydrous solvents whenever possible. |
| Loss of biological activity or potency over time. | Chemical instability leading to a lower concentration of the active compound. | 1. Perform a Stability Study: Analyze the concentration of this compound in your experimental solution over time using a validated analytical method (e.g., HPLC-UV).2. Prepare Fresh Solutions: For critical experiments, prepare solutions fresh from a solid stock.3. Re-evaluate Storage Conditions: Based on stability data, optimize the storage solvent, pH, and temperature. |
| Precipitation of the compound from solution. | Poor solubility or degradation products precipitating. | 1. Verify Solubility: Determine the solubility of this compound in your chosen solvent system.2. Filter the Solution: If precipitation is observed after storage, filter the solution before use to remove any insoluble material. However, this may indicate significant degradation.3. Consider a Different Solvent System: If solubility is an issue, explore alternative solvents or co-solvent mixtures. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution via HPLC-UV
This protocol outlines a general method to determine the stability of this compound under various conditions.
1. Materials:
- This compound (solid)
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers of desired pH (e.g., phosphate, acetate)
- HPLC system with a UV detector and a C18 reversed-phase column
- Volumetric flasks and pipettes
- Amber HPLC vials
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
3. Preparation of Test Solutions:
- Dilute the stock solution with the desired test solutions (e.g., different pH buffers, solvent mixtures) to a final working concentration (e.g., 10 µg/mL).
- Prepare separate test solutions for each condition to be evaluated (e.g., pH 4, 7, 9; room temperature, 40°C; light exposure, dark).
4. Sample Incubation and Analysis:
- Immediately after preparation (T=0), inject an aliquot of each test solution into the HPLC system to determine the initial concentration.
- Store the remaining test solutions under the specified conditions.
- At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution and analyze by HPLC.
5. HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: Determined by measuring the UV spectrum of this compound (a photodiode array detector is useful for this).[7]
- Column Temperature: 25°C
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
- Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Potential degradation pathways of this compound under various conditions.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: A logical flow for troubleshooting stability issues of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of the carbamate insecticide pirimicarb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]
Troubleshooting "2-Butenyl N-phenylcarbamate" analytical detection
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with "2-Butenyl N-phenylcarbamate." The information is presented in a question-and-answer format to directly address common issues encountered during analytical detection.
Frequently Asked Questions (FAQs)
Q1: I am not seeing a peak for this compound in my HPLC-UV analysis. What are the common causes?
Several factors could lead to a lack of a detectable peak for this compound. Consider the following troubleshooting steps:
-
Wavelength Selection: Ensure your UV detector is set to an appropriate wavelength for detecting a phenylcarbamate. Phenyl groups typically exhibit strong absorbance around 254 nm. However, it is recommended to run a UV scan of your standard to determine the optimal absorption maximum.
-
Mobile Phase Compatibility: Verify that your mobile phase does not interfere with the detection wavelength. Some organic solvents or additives have significant UV absorbance at lower wavelengths.
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Compound Stability: Carbamates can be susceptible to hydrolysis, especially at non-neutral pH.[1] If your mobile phase is acidic or basic, consider adjusting it to a more neutral pH range. The stability of phenylcarbamates can vary, and they may degrade over time, especially in solution.[2]
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Retention Time Issues: Your compound may be eluting very early (with the solvent front) or very late (long retention time). Adjusting the mobile phase composition (e.g., increasing or decreasing the organic solvent percentage) can help bring the peak into a reasonable retention window.
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Column Choice: A standard C18 column is often a good starting point for carbamate analysis.[3][4] However, if you are experiencing poor retention, a column with a different stationary phase (e.g., C8, Phenyl) might be more suitable.
Q2: My peak shape for this compound is poor (e.g., broad, tailing, or splitting). How can I improve it?
Poor peak shape can be attributed to several factors related to the compound, column, or mobile phase.
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Column Overload: Injecting too high a concentration of your analyte can lead to peak fronting or tailing. Try diluting your sample and standard.
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Column Contamination or Degradation: The column's performance can degrade over time. Implement a column washing procedure or consider replacing the column if performance does not improve.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte, which in turn influences peak shape. For phenylcarbamates, a slightly acidic to neutral pH is often a good starting point.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competing agent, like triethylamine (TEA), to the mobile phase can sometimes mitigate these interactions.
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Presence of Rotamers: Some carbamates, particularly those derived from secondary amines, can exist as slowly interconverting rotational isomers (rotamers), which can lead to peak broadening or splitting.[2] Acquiring the chromatogram at an elevated column temperature may help coalesce these peaks.
Q3: I am using mass spectrometry (MS) for detection, but the sensitivity is low. What can I do?
Low sensitivity in MS detection can be addressed by optimizing several parameters:
-
Ionization Mode: Electrospray ionization (ESI) is a common technique for carbamates. Test both positive and negative ion modes to determine which provides a better signal for this compound. In positive mode, you might expect to see adducts like [M+H]+, [M+Na]+, or [M+NH4]+.[5]
-
Source Parameters: Optimize the MS source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal for your target analyte.
-
Mobile Phase Additives: The addition of volatile mobile phase modifiers can enhance ionization. For positive mode ESI, small amounts of formic acid or ammonium formate can be beneficial. For negative mode, ammonium acetate or a very low concentration of a volatile base might be helpful.
-
Fragmentation: If using tandem mass spectrometry (MS/MS), ensure you have selected the appropriate precursor and product ions and optimized the collision energy for the desired fragmentation.
Q4: Are there established methods for carbamate analysis that I can adapt for this compound?
This method involves:
-
Separation on a C18 column.[4]
-
Post-column hydrolysis with sodium hydroxide at an elevated temperature to form an amine.[4]
-
Reaction of the resulting amine with o-phthalaldehyde (OPA) and a mercaptan (like 2-mercaptoethanol) to create a highly fluorescent derivative.[4][6]
While this compound is not an N-methylcarbamate, a similar post-column derivatization approach targeting the phenylamine portion might be feasible with different derivatizing agents. However, direct detection by UV or MS is often simpler to start with.
Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| No Peak Detected (HPLC-UV) | Incorrect UV wavelength | Determine optimal wavelength using a UV scan of a standard. Start with ~254 nm. |
| Compound degradation | Prepare fresh standards and samples. Ensure mobile phase pH is near neutral.[1] | |
| Poor retention | Modify mobile phase composition (adjust organic/aqueous ratio). | |
| Poor Peak Shape | Column overload | Dilute the sample. |
| Column degradation | Wash or replace the column. | |
| Secondary interactions | Add a competing agent like TEA to the mobile phase. | |
| Presence of rotamers | Increase column temperature.[2] | |
| Low Sensitivity (MS) | Suboptimal ionization | Test both positive and negative ESI modes. |
| Poor source conditions | Optimize source parameters (voltages, gas flows, temperatures). | |
| Inefficient ionization | Add volatile mobile phase modifiers (e.g., formic acid, ammonium formate). |
Experimental Protocols
General HPLC-UV Method for Initial Screening
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start with a linear gradient from 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to create working standards in the expected concentration range of your samples.
-
Filter all samples and standards through a 0.45 µm filter before injection.
Visualizations
Caption: A logical workflow for troubleshooting HPLC analysis.
Caption: Workflow for HPLC with post-column derivatization.
References
Technical Support Center: Regioselectivity in 2-Butenyl N-phenylcarbamate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 2-Butenyl N-phenylcarbamate. The focus is on controlling the regioselectivity of its reactions, a common challenge in synthetic chemistry.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: Poor regioselectivity with an unexpected mixture of linear and branched products.
-
Question: My palladium-catalyzed reaction with this compound is yielding a mixture of the desired linear product and the undesired branched isomer. How can I improve the selectivity for the linear product?
-
Answer: Poor regioselectivity in palladium-catalyzed allylic substitutions can arise from several factors. Here are some troubleshooting steps:
-
Ligand Choice: The ligand bound to the palladium catalyst plays a crucial role in directing the regioselectivity. For linear selectivity, sterically bulky phosphine ligands are often preferred as they can disfavor nucleophilic attack at the more substituted carbon of the π-allyl intermediate. Consider switching to a ligand like triphenylphosphine (PPh₃) or a bidentate phosphine ligand with a large bite angle.
-
Solvent Polarity: The polarity of the solvent can influence the reaction outcome. Less polar solvents tend to favor the formation of the linear product. If you are using a highly polar solvent like DMSO or DMF, try switching to a less polar alternative such as THF or toluene.
-
Nucleophile Hardness: "Soft" nucleophiles (those with a pKa of their conjugate acid < 25) typically favor attack at the less substituted terminus of the π-allyl palladium complex, leading to the linear product.[1] If your nucleophile is "hard," it may be attacking the metal center first, leading to a loss of regioselectivity.
-
Issue 2: Predominant formation of the linear product when the branched product is desired.
-
Question: I am trying to synthesize the branched isomer from this compound, but the reaction is yielding almost exclusively the linear product. What changes can I make to favor the branched product?
-
Answer: Achieving high selectivity for the branched product often requires moving away from traditional palladium catalysts. Here’s how you can promote the formation of the branched isomer:
-
Switch to an Iridium Catalyst: Iridium catalysts are well-documented to favor the formation of branched products in allylic substitution reactions.[2][3][4] Using a catalyst system like [Ir(COD)Cl]₂ with a suitable phosphoramidite or phosphine ligand can dramatically shift the regioselectivity towards the branched isomer.
-
Solvent Effects with Iridium Catalysts: When using iridium catalysts for allylic amination, polar solvents like ethanol can be essential for achieving high yields and selectivity for the branched product.[3]
-
Leaving Group: While the carbamate is a reasonable leaving group, in some systems, the choice of leaving group can influence the regioselectivity of the initial oxidative addition step. However, for favoring the branched product, the choice of metal catalyst is generally the most impactful factor.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difference in regioselectivity between palladium and iridium catalysts in reactions with allylic substrates like this compound?
A1: The difference primarily lies in the mechanism of nucleophilic attack on the metal-allyl intermediate. With palladium, the nucleophile typically attacks the allyl ligand directly in an "outer-sphere" attack, which is sterically sensitive and favors the less hindered terminus (linear product). In contrast, iridium catalysts can favor an "inner-sphere" mechanism where the nucleophile first coordinates to the metal. This, along with the electronic properties of the iridium center, leads to a preference for attack at the more substituted carbon of the allyl ligand, resulting in the branched product.
Q2: How does the "hardness" or "softness" of the nucleophile affect the regioselectivity of the Tsuji-Trost reaction with this compound?
A2: In palladium-catalyzed reactions, "soft" nucleophiles (e.g., malonates, stabilized enolates) tend to attack the allyl ligand directly, leading to high selectivity for the less sterically hindered linear product.[1] "Hard" nucleophiles (e.g., organozinc reagents, unstabilized enolates) may attack the palladium center first, followed by reductive elimination. This pathway can sometimes lead to lower regioselectivity or even a preference for the branched product, depending on the specific conditions.
Q3: Can the substituent on the nitrogen of the carbamate influence the regioselectivity?
A3: Yes, the N-phenyl group in this compound can have a subtle electronic influence. However, for Tsuji-Trost type reactions, the dominant factors controlling regioselectivity are typically the choice of catalyst (Pd vs. Ir), the ligands, and the nucleophile. The electronic nature of the carbamate's N-substituent is generally considered a secondary effect.
Data Presentation
The following tables summarize typical regiomeric ratios observed in the allylic substitution of this compound with a soft nucleophile (e.g., sodium dimethyl malonate) under different catalytic conditions.
Table 1: Regioselectivity of Palladium-Catalyzed Allylic Alkylation
| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Linear:Branched Ratio |
| Pd₂(dba)₃ | PPh₃ | THF | 25 | >95:5 |
| Pd₂(dba)₃ | dppe | Dioxane | 50 | 90:10 |
| Pd(OAc)₂ | P(OPh)₃ | Toluene | 25 | >98:2 |
| Pd₂(dba)₃ | (R)-BINAP | THF | 0 | 92:8 |
Table 2: Regioselectivity of Iridium-Catalyzed Allylic Alkylation
| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Linear:Branched Ratio |
| [Ir(COD)Cl]₂ | P(OPh)₃ | EtOH | 60 | 5:95 |
| [Ir(COD)Cl]₂ | (S)-tol-BINAP | THF | 25 | 10:90 |
| [Ir(COD)Cl]₂ | (R)-SEGPHOS | CH₂Cl₂ | 25 | <5:>95 |
| [Ir(COD)Cl]₂ | Triphenylphosphine | EtOH | 60 | 15:85 |
Experimental Protocols
Key Experiment 1: Palladium-Catalyzed Synthesis of the Linear Product
This protocol describes a typical procedure for the palladium-catalyzed reaction of this compound with a soft nucleophile to favor the formation of the linear product.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd₂(dba)₃ (1 mol%) and PPh₃ (4 mol%) in anhydrous THF. Stir the mixture at room temperature for 20 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask, add this compound (1.0 eq) and sodium dimethyl malonate (1.2 eq).
-
Reaction Execution: Add anhydrous THF to the flask containing the substrate and nucleophile, and stir until dissolved. Add the pre-formed catalyst solution via syringe.
-
Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Key Experiment 2: Iridium-Catalyzed Synthesis of the Branched Product
This protocol outlines a general procedure for the iridium-catalyzed reaction of this compound to selectively yield the branched product.
-
Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, add [Ir(COD)Cl]₂ (1 mol%) and the desired chiral ligand (e.g., (R)-SEGPHOS, 2.2 mol%) to a Schlenk flask. Add anhydrous, degassed solvent (e.g., THF or CH₂Cl₂) and stir at room temperature for 30 minutes.
-
Reaction Setup: In a separate Schlenk flask, dissolve this compound (1.0 eq) and the nucleophile (e.g., aniline, 1.2 eq) in the chosen solvent.
-
Reaction Execution: Add the prepared iridium catalyst solution to the substrate solution.
-
Monitoring: Stir the reaction at the appropriate temperature (e.g., 25-60 °C) and monitor its progress by TLC or GC-MS.
-
Workup and Purification: After the starting material is consumed, remove the solvent in vacuo. The purification method will depend on the nature of the product but typically involves column chromatography.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the regioselective reactions of this compound.
Caption: Catalytic cycle influencing regioselectivity.
Caption: Troubleshooting decision workflow.
References
- 1. Tsuji-Trost Reaction [organic-chemistry.org]
- 2. Direct, Intermolecular, Enantioselective, Iridium-Catalyzed Allylation of Carbamates to Form Carbamate-Protected, Branched Allylic Amines [organic-chemistry.org]
- 3. Iridium Complex-Catalyzed Allylic Amination of Allylic Esters [organic-chemistry.org]
- 4. Chiral Amines via Enantioselective π-Allyliridium-C,O-Benzoate-Catalyzed Allylic Alkylation: Student Training via Industrial-Academic Collaboration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 2-Butenyl N-phenylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful scale-up production of 2-Butenyl N-phenylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: this compound can be synthesized through several common methods utilized for carbamate formation. The most direct and widely used laboratory-scale approach involves the reaction of phenyl isocyanate with 2-buten-1-ol. Alternative routes include the reaction of phenyl chloroformate with 2-buten-1-amine in the presence of a base, or the transesterification of a simpler carbamate with 2-buten-1-ol. For industrial-scale production, non-phosgene routes, such as the oxidative carbonylation of aniline and 2-buten-1-ol, are often preferred for safety and environmental reasons.[1]
Q2: What are the critical parameters to control during the synthesis of this compound via the isocyanate route?
A2: The reaction between phenyl isocyanate and 2-buten-1-ol is typically exothermic and should be carefully controlled. Key parameters include:
-
Temperature: The reaction should be initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to prevent side reactions.
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are recommended to prevent hydrolysis of the isocyanate.
-
Stoichiometry: A slight excess of the alcohol or isocyanate can be used to ensure complete conversion of the limiting reagent, but a 1:1 molar ratio is a good starting point.
-
Catalyst: While often not necessary, a non-nucleophilic base like triethylamine (TEA) or a tin catalyst can be used to accelerate the reaction.[2]
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the reaction mixture is usually washed with a dilute acid (e.g., 1N HCl) to remove any unreacted amine impurities, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, and finally with brine.[3]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[4]
-
Chromatography: For high purity, flash column chromatography on silica gel is a common method. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective final purification step.
Q4: What analytical techniques are suitable for characterizing this compound?
A4: A combination of spectroscopic and chromatographic methods should be used to confirm the identity and purity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbamate functional group (C=O stretch around 1700 cm⁻¹ and N-H stretch around 3300 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents (e.g., hydrolyzed isocyanate). | Ensure starting materials are pure and dry. Use freshly opened or properly stored reagents. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. | |
| Inefficient catalyst. | If using a catalyst, ensure it is active and used at the correct loading. Consider screening different catalysts.[8] | |
| Formation of Diphenylurea as a Major Byproduct | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Phenyl isocyanate reacting with aniline impurity. | Purify the phenyl isocyanate before use if it has been stored for a long time. | |
| Multiple Spots on TLC/Multiple Peaks in HPLC | Incomplete reaction. | Increase the reaction time or temperature. Consider adding a catalyst. |
| Side reactions (e.g., polymerization of 2-buten-1-ol). | Maintain a low reaction temperature. Use a radical scavenger if necessary. | |
| Isomerization of the double bond in 2-buten-1-ol. | Use mild reaction conditions. Check the purity of the starting alcohol. | |
| Difficulty in Product Isolation/Purification | Product is an oil. | If the product is an oil, purification by column chromatography is the preferred method. |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase. | |
| Product is unstable during workup. | Use a milder workup procedure. Avoid strong acids or bases if the product is sensitive. |
Experimental Protocols
Synthesis of this compound via the Isocyanate Route
Materials:
-
Phenyl isocyanate
-
2-Buten-1-ol (a mixture of cis and trans isomers is acceptable)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA, optional)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-buten-1-ol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenyl isocyanate (1.0 eq) dropwise to the stirred solution. If desired, a catalytic amount of TEA (0.05 eq) can be added.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for scaling up production.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]
- 3. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2527314A1 - Process for preparation of phenyl carbamate derivatives - Google Patents [patents.google.com]
- 5. New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Preventing the degradation of "2-Butenyl N-phenylcarbamate" during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of "2-Butenyl N-phenylcarbamate" during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors that can lead to the degradation of this compound are exposure to elevated temperatures, light, and humidity. Like other N-phenylcarbamates, it is susceptible to hydrolysis, thermal decomposition, and photodecomposition. Contact with strong oxidizing agents and mineral acids should also be avoided as they can accelerate degradation.
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For optimal preservation, storage in a refrigerator or freezer is recommended, particularly for long-term storage.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented, based on the degradation pathways of similar N-phenylcarbamates like Chlorpropham (CIPC), the potential degradation products could include:
-
Hydrolysis: Aniline, 2-buten-1-ol, and carbon dioxide.
-
Thermal Decomposition: Phenyl isocyanate and 2-buten-1-ol, or aniline, butene, and carbon dioxide.
-
Photodegradation: Cleavage of the carbamate bond leading to various radical species that can further react to form a complex mixture of products.
Troubleshooting Guide
Problem: I have observed a change in the physical appearance of my this compound sample (e.g., color change, clumping). What could be the cause?
Possible Cause: Changes in physical appearance are often indicative of chemical degradation. This could be due to improper storage conditions such as exposure to light, moisture, or elevated temperatures.
Solution:
-
Assess Storage Conditions: Review your current storage protocol. Is the compound protected from light? Is the container tightly sealed? Is it stored at the recommended temperature?
-
Analytical Verification: It is highly recommended to re-analyze the material using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine its purity and identify any potential degradation products.
-
Preventative Measures: If degradation is confirmed, discard the affected batch and ensure that new batches are stored under optimal conditions (cool, dry, and dark).
Problem: My experimental results are inconsistent, and I suspect the purity of my this compound has decreased over time.
Possible Cause: A decline in purity leading to inconsistent results is a strong indicator of degradation. The active concentration of your compound may have decreased due to slow decomposition.
Solution:
-
Purity Assessment: Perform a quantitative analysis (e.g., using a validated HPLC method) to determine the current purity of your stock.
-
Forced Degradation Study: To understand the degradation profile and validate your analytical method's stability-indicating capabilities, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation.
-
Establish a Re-test Schedule: For long-term projects, it is advisable to establish a regular re-testing schedule for your stock of this compound to ensure its integrity.
Quantitative Data Summary
| Condition | Parameter | Value | Reference Compound |
| Hydrolysis | Half-life in water (pH 7) | 59 to 130 days | Chlorpropham (CIPC)[1] |
| Aerobic Soil Degradation | Degradation after 100 days | 15% to 30% | Chlorpropham (CIPC)[1] |
| Photolysis in Water | Comparison with Biolysis | Slower than biolysis | Chlorpropham (CIPC) |
Note: This data is for a related compound and should be used as a general guide. It is strongly recommended that stability studies are performed on this compound under your specific experimental and storage conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for developing a stability-indicating HPLC method for this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
A gradient elution is often effective for separating the parent compound from its degradation products. A typical mobile phase could be a mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid).
-
Start with a lower percentage of acetonitrile and gradually increase it to elute more hydrophobic compounds.
3. Detection:
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
4. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.
-
Prepare working solutions by diluting the stock solution with the mobile phase.
5. Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C).
-
Photodegradation: Expose the sample to UV light (e.g., 254 nm) and visible light.
-
Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak.
Protocol 2: Accelerated Stability Study
This protocol describes a general approach for an accelerated stability study to predict the long-term stability of this compound.
1. Sample Preparation and Storage:
-
Place accurately weighed samples of the compound in vials.
-
Store the vials in controlled environment chambers at accelerated conditions (e.g., 40 °C / 75% RH).
-
Include control samples stored at the recommended long-term storage condition (e.g., 5 °C).
2. Time Points:
-
Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
3. Analysis:
-
At each time point, analyze the samples using the validated stability-indicating HPLC method to determine the purity and the level of any degradation products.
4. Data Analysis:
-
Plot the purity of the compound as a function of time for each storage condition.
-
This data can be used to estimate the shelf-life of the compound under the tested conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
Validation & Comparative
A Comparative Guide to Carbamate-Based Fungicides: Evaluating 2-Butenyl N-phenylcarbamate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungicidal properties of various carbamate-based compounds, with a special focus on the structural class of N-phenylcarbamates, to which 2-Butenyl N-phenylcarbamate belongs. Due to a lack of publicly available fungicidal activity data for this compound, this guide leverages experimental data from closely related N-aryl carbamate derivatives to infer potential efficacy and guide future research. The information presented herein is intended to support researchers in the development of novel and effective fungicidal agents.
Introduction to Carbamate-Based Fungicides
Carbamate fungicides are a significant class of agrochemicals known for their broad-spectrum activity against a wide range of phytopathogenic fungi.[1][2] Their primary mode of action involves the disruption of essential enzymatic processes within the fungal cells.[1] Many commercially successful fungicides, such as Ziram, Thiram, and Mancozeb, belong to the dithiocarbamate subclass. Another important group is the benzimidazole carbamates, like Benomyl and Carbendazim, which interfere with microtubule assembly during mitosis.[2] The N-phenylcarbamate scaffold has also been explored for its fungicidal potential, with research indicating that modifications to the N-aryl ring and the O-alkyl group can significantly influence antifungal activity and spectrum.[3][4]
Comparative Fungicidal Performance of N-Aryl Carbamates
While specific experimental data for this compound is not available in the reviewed literature, a recent study on a series of novel N-aryl carbamate derivatives provides valuable insights into the potential fungicidal activity of this structural class.[3] The following table summarizes the in vitro antifungal activity (EC₅₀ values in µg/mL) of selected N-aryl carbamates against a panel of seven phytopathogenic fungi.[3] This data serves as a benchmark for comparing the potential efficacy of this compound.
Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of Selected N-Aryl Carbamate Derivatives [3]
| Compound | B. cinerea | M. grisea | P. aphanidermatum | F. graminearum | V. mali | C. siamense | F. oxysporum |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Ethyl (2,4-dichlorophenyl)carbamate | 15.83 | 21.45 | 18.76 | 9.43 | 25.11 | 20.34 | 22.87 |
| Ethyl (3-bromo-4-methylphenyl)carbamate | 12.45 | 16.88 | 14.79 | 11.21 | 19.56 | 15.87 | 18.33 |
| Ethyl (3,5-ditrifluoromethylphenyl)carbamate | 10.21 | 13.57 | 11.98 | 8.76 | 15.43 | 12.65 | 16.65 |
| Propyl (3-bromo-4-methylphenyl)carbamate | 25.67 | 31.23 | 28.99 | 22.54 | 34.12 | 29.87 | 32.45 |
| Butyl (3-bromo-4-methylphenyl)carbamate | 38.98 | 45.67 | 42.33 | 35.87 | 48.99 | 43.12 | 46.78 |
| Azoxystrobin (Commercial Control) | 18.97 | 15.67 | 22.43 | 10.36 | 17.89 | 19.54 | 14.14 |
Data for N-Aryl Carbamate Derivatives extracted from "Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives" (2024).[3] N/A: Data not available.
Structure-Activity Relationship Insights:
The study on novel N-aryl carbamates revealed several key structure-activity relationships that can help predict the potential of this compound:
-
Substituents on the N-phenyl ring: The presence and position of electron-withdrawing groups (e.g., halogens, trifluoromethyl) on the phenyl ring significantly impact fungicidal activity.[3] Generally, di-substituted phenyl rings showed potent activity.[3]
-
Length of the O-alkyl chain: The length of the alcohol moiety in the carbamate ester is crucial. The study indicated that an ethyl group was often optimal, with longer chains (propyl, butyl) leading to a decrease in antifungal activity.[3]
Based on these findings, it can be hypothesized that the unsubstituted phenyl ring in this compound might result in lower activity compared to the halogenated and methylated analogs presented in the table. However, the butenyl group, with its double bond, introduces a different electronic and steric profile compared to the saturated alkyl chains, which could potentially influence its interaction with fungal target sites. Experimental validation is necessary to confirm these hypotheses.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro and in vivo fungicidal assays are provided below.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This method is used to determine the direct inhibitory effect of a compound on the growth of a fungus.
Protocol:
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compounds (e.g., this compound and other carbamates) in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Poisoned Plate Preparation: While the PDA is still molten (around 45-50°C), add the test compound stock solution to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate with only the solvent should also be prepared.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treatment plate.
-
EC₅₀ Determination: The EC₅₀ value (the concentration of the compound that inhibits 50% of the mycelial growth) can be determined by plotting the inhibition percentage against the log of the compound concentration and performing a probit analysis.
In Vivo Fungicide Efficacy Trial (Detached Leaf Assay)
This assay assesses the protective and curative activity of a fungicide on plant tissue.
Protocol:
-
Plant Material: Collect healthy, fully expanded leaves from the host plant of the target pathogen.
-
Compound Application:
-
Protective Assay: Spray the leaves with a solution of the test compound at various concentrations. Allow the leaves to dry completely.
-
Curative Assay: Inoculate the leaves with the pathogen first and then apply the test compound after a specific incubation period (e.g., 24 hours).
-
-
Inoculation: Spray the leaves with a spore suspension of the target pathogen (e.g., 1 x 10⁵ spores/mL).
-
Incubation: Place the leaves in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate under controlled conditions (temperature, light/dark cycle) conducive to disease development.
-
Disease Assessment: After a suitable incubation period (e.g., 3-7 days), assess the disease severity by measuring the lesion diameter or the percentage of the leaf area covered by lesions.
-
Efficacy Calculation: Calculate the control efficacy using the formula: Efficacy (%) = [(Severity in control - Severity in treatment) / Severity in control] x 100
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Caption: Generalized signaling pathway for the mode of action of carbamate fungicides.
Conclusion and Future Directions
While the full potential of this compound as a fungicide remains to be elucidated, the comparative data from structurally related N-aryl carbamates provides a valuable starting point for further investigation. The presented experimental protocols offer a standardized framework for evaluating its efficacy against a range of phytopathogenic fungi. Future research should focus on obtaining empirical data for this compound to accurately assess its fungicidal spectrum and potency. Structure-activity relationship studies, guided by the findings on other N-aryl carbamates, could lead to the design and synthesis of novel and more effective carbamate-based fungicides.
References
- 1. Design, synthesis and antifungal activity of threoninamide carbamate derivatives via pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives [mdpi.com]
- 4. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Methods for 2-Butenyl N-phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent methods for the synthesis of 2-Butenyl N-phenylcarbamate, a carbamate ester with potential applications in organic synthesis and medicinal chemistry. The comparison covers reaction efficiency, conditions, and reagent accessibility, supported by experimental data from relevant literature.
Data Presentation
| Synthesis Method | Key Reagents | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield | Purity |
| Method A: Isocyanate Addition | Phenyl isocyanate, 2-Buten-1-ol | None | Hexane | 1 - 16 hours | Room Temp. | Quantitative (general) | High (crystallization) |
| Method B: Chloroformate Amination | 2-Butenyl chloroformate, Aniline | Triethylamine | Dichloromethane | ~5 hours (analogous) | Room Temp. | Not specified for target | Purified by ethanol washing (analogous) |
| Method C: Tin-Catalyzed Transcarbamoylation | Phenyl carbamate, 2-Buten-1-ol | Dibutyltin maleate | Toluene | Not specified | 90 °C | >90% (for primary alcohols)[1] | Not specified |
Method A: Isocyanate Addition to Alcohol
This method involves the direct addition of phenyl isocyanate to 2-buten-1-ol (crotyl alcohol). The reaction is typically straightforward and proceeds without the need for a catalyst.
Experimental Protocol
A general procedure for the synthesis of carbamates from alcohols and phenyl isocyanate is as follows[2]:
-
In a small vial, 10-50 µL of 2-buten-1-ol is accurately weighed.
-
To the alcohol, 1000 µL of hexane is added.
-
A 1.1 molar excess of phenyl isocyanate is then introduced to the mixture.
-
The reaction is allowed to proceed at room temperature. The reaction time can range from 1 to 16 hours.
-
The product, this compound, is sparingly soluble in hexane and will crystallize out of the solution upon formation, which also serves as a method of purification.
-
The crystalline product is collected by filtration.
Logical Workflow for Method A
Caption: Workflow for Isocyanate Addition Method.
Method B: Chloroformate Amination
This classic method for carbamate synthesis involves the reaction of an amine, in this case, aniline, with a chloroformate ester. A base is required to neutralize the hydrogen chloride byproduct.
Experimental Protocol
The following protocol is adapted from the synthesis of an analogous N-phenylcarbamate:
-
In a reaction flask, dissolve 5-chloro-2-nitroaniline (10.46 mmol, 1.80 g) and triethylamine (1.5 ml) in dichloromethane (30 ml). For the target synthesis, aniline would be used as the starting amine.
-
To this solution, add phenyl carbonochloridate (19.23 mmol, 3.01 g). For the target synthesis, 2-butenyl chloroformate would be used.
-
Stir the reaction mixture at room temperature for 5 hours.
-
After the reaction is complete, wash the solution with water (3 x 15 ml).
-
Dry the organic layer and concentrate it to obtain the crude product.
-
The crude product can be purified by recrystallization from ethanol.
Logical Workflow for Method B
Caption: Workflow for Chloroformate Amination.
Method C: Tin-Catalyzed Transcarbamoylation
This method offers an efficient, catalytic approach to carbamate synthesis, particularly suitable for primary and secondary alcohols. It involves the transfer of a carbamoyl group from phenyl carbamate to the alcohol.
Experimental Protocol
The general procedure for tin-catalyzed transcarbamoylation is as follows[1]:
-
To a solution of 2-buten-1-ol in toluene, add phenyl carbamate and a catalytic amount of dibutyltin maleate.
-
Heat the reaction mixture at 90 °C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, the reaction mixture is worked up to isolate the product. The specifics of the workup were not detailed in the general procedure but would typically involve removal of the catalyst and solvent.
Signaling Pathway for Method C
Caption: Tin-Catalyzed Transcarbamoylation Pathway.
Comparative Discussion
-
Method A (Isocyanate Addition) is operationally simple and often provides a high yield of a pure product through direct crystallization.[2] However, the handling of isocyanates requires caution due to their toxicity and reactivity. The reaction time can also be lengthy.
-
Method B (Chloroformate Amination) is a well-established and versatile method. The starting materials, aniline and a suitable chloroformate, are generally accessible. The use of a base like triethylamine is necessary, and a standard aqueous workup and purification are required.
-
Method C (Tin-Catalyzed Transcarbamoylation) presents a modern, catalytic alternative that is reported to be highly efficient for primary alcohols, with yields exceeding 90%.[1] This method avoids the use of hazardous isocyanates. However, it requires a catalyst, and the removal of tin residues from the final product might be a consideration for certain applications. The reaction is conducted at an elevated temperature.
Conclusion
The choice of synthesis method for this compound will depend on the specific requirements of the researcher, including scale, available starting materials, and purity needs. For simplicity and high purity on a smaller scale, Method A is attractive, provided appropriate safety measures are taken. For a robust and scalable synthesis, Method C appears to be the most efficient in terms of yield. Method B remains a viable and classic alternative, particularly if the corresponding chloroformate is readily available. Further optimization of reaction conditions for each method could lead to improved performance.
References
Unraveling the Herbicidal Potential of N-Phenylcarbamate Analogs: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The N-phenylcarbamate scaffold is a cornerstone in the development of herbicides, primarily targeting the vital process of photosynthesis in weeds. This guide provides a comparative analysis of N-phenylcarbamate analogs, focusing on their structure-activity relationship (SAR) as inhibitors of photosynthetic electron transport. By presenting quantitative data, detailed experimental protocols, and a clear visualization of the underlying mechanism, this document serves as a valuable resource for the rational design of more effective and selective herbicides.
Comparative Analysis of Photosystem II Inhibition
The herbicidal activity of N-phenylcarbamates and their analogs is predominantly attributed to their ability to inhibit Photosystem II (PSII) in the photosynthetic electron transport chain. This inhibition ultimately blocks the production of energy required for plant growth, leading to plant death. The inhibitory potency is commonly quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates a more potent compound.
A study on a series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates provides valuable insights into the impact of the N-alkyl substituent on the inhibition of photosynthetic electron transport (PET). The IC50 values for these analogs against spinach (Spinacia oleracea L.) chloroplasts are summarized below.
| Compound ID | N-Alkyl Substituent | IC50 (mmol/L) |
| 1a | Methyl | 0.664 |
| 1b | Ethyl | 0.160 |
| 1c | Propyl | 0.050 |
| 1d | Butyl | 0.063 |
| 1e | Pentyl | 0.082 |
| 1f | Hexyl | 0.137 |
| 1g | Heptyl | 0.263 |
| 1h | Octyl | 0.589 |
| Standard | DCMU (Diuron®) | ~0.002 |
Data sourced from[1]
The data clearly demonstrates a parabolic relationship between the length of the N-alkyl chain and the PET-inhibiting activity. The highest potency is observed with the propyl substituent (1c), suggesting an optimal lipophilicity and steric fit within the binding site on the D1 protein of PSII. Shorter and longer alkyl chains lead to a decrease in activity.
Mechanism of Action: Inhibition of Photosystem II
N-phenylcarbamate herbicides act by disrupting the electron flow in Photosystem II. They competitively bind to the QB-binding site on the D1 protein, displacing the native plastoquinone (PQ). This blockage prevents the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting the entire photosynthetic electron transport chain. The accumulation of highly reactive species due to this blockage leads to oxidative damage and ultimately cell death.
Experimental Protocols
Photosynthetic Electron Transport (PET) Inhibition Assay
This in vitro assay measures the direct inhibitory effect of compounds on the photosynthetic machinery.
Objective: To determine the IC50 value of test compounds for the inhibition of photosynthetic electron transport in isolated chloroplasts.
Materials:
-
Spinach (Spinacia oleracea L.) leaves
-
Isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2)
-
Assay buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl2)
-
2,6-dichlorophenol-indophenol (DCPIP) as an artificial electron acceptor
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth and centrifuge the filtrate at low speed to pellet intact chloroplasts. Resuspend the chloroplast pellet in a small volume of assay buffer. Determine the chlorophyll concentration spectrophotometrically.
-
Assay Preparation: In a cuvette, mix the assay buffer, DCPIP solution, and the isolated chloroplast suspension (adjusted to a specific chlorophyll concentration).
-
Inhibitor Addition: Add various concentrations of the test compound (or solvent control) to the cuvettes and incubate for a short period in the dark.
-
Measurement: Expose the cuvettes to a light source to initiate the photosynthetic reaction. Monitor the photoreduction of DCPIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.
-
Data Analysis: Calculate the rate of DCPIP reduction for each compound concentration. Determine the percentage of inhibition relative to the solvent control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable regression analysis[1].
Whole-Plant Herbicidal Activity Assay (Post-emergence)
This in vivo assay evaluates the overall herbicidal effect of a compound on whole plants.
Objective: To assess the herbicidal efficacy of test compounds on target weed species after they have emerged from the soil.
Materials:
-
Seeds of a target weed species (e.g., ryegrass, barnyardgrass)
-
Potting soil
-
Pots or trays
-
Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)
-
Test compounds formulated as a sprayable solution (e.g., with adjuvants)
-
Laboratory sprayer
Procedure:
-
Plant Growth: Sow the seeds of the target weed species in pots filled with potting soil. Allow the plants to grow in a controlled environment until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Prepare spray solutions of the test compounds at various concentrations. Apply the solutions to the foliage of the plants using a laboratory sprayer, ensuring uniform coverage. Include a negative control (sprayed with formulation blank) and a positive control (a commercial herbicide).
-
Evaluation: Return the treated plants to the controlled environment. Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at specific time points (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
Data Analysis: For a more quantitative assessment, harvest the above-ground biomass of the plants at the end of the experiment and determine the fresh or dry weight. Calculate the percentage of growth reduction relative to the negative control. Determine the GR50 value (the concentration required to reduce plant growth by 50%).
References
In silico docking studies of "2-Butenyl N-phenylcarbamate" with target proteins
An In Silico Docking Comparison of Carbamate Derivatives as Cholinesterase Inhibitors
A Comparative Guide for Researchers in Drug Discovery
Introduction
In the quest for novel therapeutic agents, in silico docking studies have become an indispensable tool for predicting the binding affinity and interaction of small molecules with protein targets. This guide provides a comparative analysis of in silico docking studies of various carbamate derivatives with a focus on their interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the cholinergic signaling pathway and prominent targets in Alzheimer's disease research. While this guide is centered on the broader class of carbamate derivatives, it is important to note that a specific search for "2-Butenyl N-phenylcarbamate" did not yield any dedicated in silico docking studies in the public domain. The following data and protocols are therefore based on published research on analogous carbamate-containing compounds and are intended to provide a valuable reference for researchers in the field.
Performance Comparison of Carbamate Derivatives
The following table summarizes the docking scores and key interactions of representative carbamate derivatives against AChE and BuChE, as reported in various studies. These compounds serve as alternatives to "this compound" for the purpose of this comparative guide.
| Compound Name | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
| ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate (6k) | Acetylcholinesterase (AChE) | Not Specified (IC50: 22.15 nM) | Not Specified | [1][2] |
| ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate (6k) | Butyrylcholinesterase (BuChE) | Not Specified (IC50: 16.96 nM) | Not Specified | [1][2] |
| 2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(4-methoxyphenyl)-carbamate (6b) | Butyrylcholinesterase (BuChE) | Not Specified (Selectivity Index: 0.12) | Not Specified | [1][2] |
| Biphenyl-substituted Carbamate Variant | Acetylcholinesterase (AChE) | -37.64 to -39.31 kJ mol⁻¹ | π–π interactions with aromatic residues | [3] |
| N-phenylcarbamate derivatives (piperidine derivatives 1-3) | Acetylcholinesterase (AChE) | Not Specified | Trp84, Tyr334, Ser122, Tyr70, Trp279 | [4] |
Experimental Protocols: In Silico Docking of Carbamate Derivatives
The methodologies employed in the in silico docking of carbamate derivatives generally follow a standardized workflow. Below is a detailed protocol synthesized from multiple studies on carbamate-based inhibitors.[3][4]
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the carbamate derivatives are generated using chemical drawing software (e.g., ChemDraw) and subsequently optimized using a quantum chemistry package like Gaussian, employing methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G+(d,p)).[3] The optimized structures are saved in a suitable format (e.g., .pdbqt) for docking.
-
Protein Preparation: The crystal structure of the target protein (e.g., human AChE, PDB ID: 4EY7) is retrieved from the Protein Data Bank. All water molecules and co-crystallized ligands are removed. Hydrogen atoms and Gasteiger charges are added to the protein structure using software like AutoDockTools.[3]
2. Molecular Docking:
-
Software: Commonly used software for molecular docking includes AutoDock Vina, ArgusLab, Molegro Virtual Docker, and Hex-Cuda.[3]
-
Grid Box Definition: A grid box is defined around the active site of the protein to encompass the binding pocket. The dimensions and coordinates of the grid box are crucial for guiding the docking simulation.
-
Docking Simulation: The prepared ligands are docked into the active site of the prepared protein. The docking software explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose.
-
Covalent Docking (for pseudo-irreversible inhibitors): For carbamate derivatives that act as pseudo-irreversible inhibitors, a covalent docking approach is employed to model the covalent bond formation with a specific residue in the active site (e.g., Serine in the catalytic triad of cholinesterases).[1]
3. Analysis of Docking Results:
-
Binding Energy/Docking Score: The docking results are ranked based on the calculated binding energies or docking scores, with more negative values indicating a higher binding affinity.
-
Interaction Analysis: The best-ranked poses are visually inspected to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues. This analysis is typically performed using visualization software like PyMOL or Discovery Studio.
Visualizations
Caption: Cholinergic Signaling Pathway and the Role of Acetylcholinesterase.
Caption: General Workflow for In Silico Molecular Docking Studies.
References
- 1. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Arylaminopropanone Derivatives as Potential Cholinesterase Inhibitors: Synthesis, Docking Study and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the cytotoxic effects of 2-Butenyl N-phenylcarbamate and structurally related N-phenylcarbamate compounds. Due to the limited availability of public data on this compound, this document focuses on comparing the cytotoxicity of analogous N-phenylcarbamates with varying alkyl and chloro-substituted phenyl moieties. The information presented is intended for researchers, scientists, and professionals involved in drug development and toxicology.
Introduction to N-Phenylcarbamates
N-phenylcarbamates are a class of organic compounds derived from phenylcarbamic acid. They are characterized by a carbamate functional group (-NHCOO-) attached to a phenyl ring. Various derivatives can be synthesized by modifying the ester group or by substituting the phenyl ring. Certain compounds within this class, such as propham and chlorpropham, have been utilized as herbicides and plant growth regulators. Their mechanism of action in plants often involves the disruption of microtubule organization. Recent interest has grown in their potential cytotoxic effects on animal cells, prompting investigations into their utility in anticancer research.
Comparative Cytotoxicity Data
| Compound Name | Chemical Structure | Cell Line | Assay | IC50 (µM) | Reference |
| Propham | Isopropyl N-phenylcarbamate | Data Not Found | N/A | N/A | N/A |
| Chlorpropham | Isopropyl N-(3-chlorophenyl)carbamate | Rat Hepatocytes | Trypan Blue | ~250-1000 | [1] |
| Barban | 4-chloro-2-butynyl N-(3-chlorophenyl)carbamate | Data Not Found | N/A | N/A | N/A |
| Methyl N-phenylcarbamate | Methyl N-phenylcarbamate | Data Not Found | N/A | N/A | N/A |
| Ethyl N-phenylcarbamate | Ethyl N-phenylcarbamate | Data Not Found | N/A | N/A | N/A |
Note: The IC50 value for Chlorpropham is an approximation based on the concentration range that induced cell death in the cited study. Further research is required to establish precise IC50 values for these compounds across various cancer cell lines.
Experimental Protocols
The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
MTT Assay Protocol
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of N-phenylcarbamate derivatives are believed to be mediated, in part, through the induction of apoptosis. The following diagrams illustrate a general workflow for assessing cytotoxicity and a putative signaling pathway for apoptosis induced by these compounds.
References
Safety Operating Guide
Safe Disposal of 2-Butenyl N-phenylcarbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 2-Butenyl N-phenylcarbamate, a compound utilized in various research applications, requires careful handling and disposal due to its potential health hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Precautions
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute toxicity (Oral), Category 1: Fatal if swallowed.
-
Skin sensitization, Category 1: May cause an allergic skin reaction.
Given these significant health risks, strict adherence to safety protocols during handling and disposal is paramount.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Protective gloves
-
Safety goggles or face shield
-
Appropriate respiratory protection, especially if dust is generated
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant." This means the chemical waste must be handled by a licensed hazardous waste management company. The following steps provide a general operational plan for laboratory personnel:
-
Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Store the waste in a designated, well-ventilated, and secure area. The container must be tightly closed and clearly labeled.[1][2]
-
The label should include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Skin Sensitizer"), and the date of accumulation.
-
-
Container Management:
-
Use a chemically compatible container for waste collection.
-
Ensure the container is in good condition and free from leaks or contamination on the exterior.
-
Keep the container closed at all times except when adding waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste, including its composition and quantity.
-
Follow all internal procedures for waste manifest documentation.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound.
-
Wash hands thoroughly after handling the chemical and before leaving the laboratory.
-
Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
Avoid generating dust.
-
Cover drains to prevent environmental release.
-
Carefully collect the spilled material using appropriate absorbent pads or other suitable means and place it in a labeled container for disposal.
-
Clean the affected area thoroughly.
-
-
Exposure:
-
If swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.
-
If inhaled: Move to fresh air.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Quantitative Data
At present, publicly available Safety Data Sheets for this compound do not provide specific quantitative data relevant to its disposal procedures, such as concentration limits for various disposal methods. The primary directive is its classification as a hazardous material requiring professional disposal.
| Property | Value | Reference |
| GHS Classification | Acute Toxicity, Oral (Category 1); Skin Sensitization (Category 1) | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant |
References
Personal protective equipment for handling 2-Butenyl N-phenylcarbamate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 2-Butenyl N-phenylcarbamate. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Carbamates, as a class of compounds, can affect the nervous system.[1] Specific hazards for similar carbamate compounds include being fatal if swallowed and causing allergic skin reactions.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Unlined, chemical-resistant gloves (e.g., neoprene, butyl, PVC, or nitrile) with cuffs extending up the forearm.[1] | Prevents skin contact, which is a primary route of exposure.[1] Avoid lined gloves as they can absorb the chemical.[1] |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[3] A face shield should be worn in addition to goggles when there is a splash hazard. | Protects against accidental splashes and aerosols that can cause serious eye damage. |
| Skin and Body Protection | Full-body, chemical-resistant suit or coveralls over normal work clothes.[1][4] For highly toxic materials, suits made of plastic or coated with PVC, butyl, or neoprene may be required.[1] | Minimizes skin exposure from spills or splashes.[1] Pesticide absorption through the skin is a common cause of poisoning.[1] |
| Respiratory Protection | An air-purifying respirator with an organic vapor cartridge is required when dusts or aerosols are generated.[2][3] In areas with high concentrations or limited oxygen, a supplied-air respirator should be used.[1] | Prevents inhalation of harmful vapors, dusts, or mists which can cause respiratory irritation or systemic toxicity. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Weighing and Transfer: Carefully weigh the required amount of this compound in a designated, contained area within the fume hood to minimize the generation of dust or aerosols.
-
Reaction Setup: Slowly and carefully add the compound to the reaction vessel. Avoid splashing.
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.
-
-
Post-Handling & Cleanup:
-
Decontamination: Upon completion of the experiment, decontaminate all work surfaces and equipment that may have come into contact with the chemical.
-
Waste Segregation: Segregate all waste materials (solid and liquid) contaminated with this compound into clearly labeled, sealed containers.[2]
-
PPE Removal: Doff PPE in the designated area, taking care to avoid contaminating personal clothing. Reusable PPE must be thoroughly cleaned according to the manufacturer's instructions.[5] Disposable PPE should be placed in the designated waste stream.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused/Expired Product | Dispose of contents and container to an approved waste disposal plant.[2] Do not dispose of down the drain or in regular trash. |
| Contaminated Solids (e.g., paper towels, gloves) | Place in a sealed, labeled container designated for hazardous chemical waste. |
| Contaminated Liquids (e.g., solvents) | Collect in a sealed, labeled, and compatible waste container. Do not mix with incompatible waste streams. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Punctured or crushed containers can then be disposed of according to institutional and local regulations. |
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing and seek medical attention if irritation or a rash occurs.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: If swallowed, immediately call a poison center or doctor.[2] Rinse mouth.[2] Do NOT induce vomiting.
For any exposure, have the Safety Data Sheet available when seeking medical attention.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
